molecular formula C5H3IN2O2 B1613756 4-Iodo-3-nitropyridine CAS No. 1003711-92-9

4-Iodo-3-nitropyridine

Cat. No.: B1613756
CAS No.: 1003711-92-9
M. Wt: 249.99 g/mol
InChI Key: WAINQAYZPSBKTE-UHFFFAOYSA-N
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Description

4-Iodo-3-nitropyridine is a useful research compound. Its molecular formula is C5H3IN2O2 and its molecular weight is 249.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAINQAYZPSBKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634080
Record name 4-Iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-92-9
Record name 4-Iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Iodo-3-Nitropyridine: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 4-Iodo-3-nitropyridine , a critical heterocyclic intermediate in medicinal chemistry.

Executive Summary

This compound is a highly functionalized pyridine derivative characterized by the presence of a nitro group at the C3 position and an iodine atom at the C4 position. It serves as a versatile "linchpin" scaffold in the synthesis of complex pharmaceutical agents, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) and 1,6-naphthyridines .

Its utility stems from the orthogonal reactivity of its functional groups:

  • C4-Iodine: A labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).

  • C3-Nitro: An electron-withdrawing group that activates the C4 position and serves as a latent amine precursor for cyclization.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of a pyridine ring substituted with a nitro group (


) and an iodine atom (

).
  • Formula:

    
    
    
  • Molecular Weight: 249.99 g/mol

  • Geometry: Planar aromatic system.

Electronic Effects & Reactivity Profile

The reactivity of this compound is defined by the cooperative electron-withdrawing effects of the pyridine nitrogen and the nitro group.

  • Activation of C4: The C4 position is highly electron-deficient. The pyridine nitrogen (via inductive withdrawal) and the C3-nitro group (via resonance and induction) deplete electron density at C4.

  • Leaving Group Ability: While iodine is traditionally a good leaving group in SN2 reactions, in SNAr contexts on pyridines, it often competes with chlorine. However, for transition-metal catalyzed reactions , the weaker C–I bond (approx. 53 kcal/mol) compared to C–Cl (approx. 80 kcal/mol) makes the iodo-derivative significantly more reactive toward oxidative addition.

Reactivity Hierarchy:

  • C4-I (Pd-Catalysis): Highest reactivity (Suzuki/Sonogashira).

  • C4-I (SNAr): High reactivity toward nucleophiles (amines, thiols).

  • C3-NO2: Reducible to

    
     (chemoselective reduction possible).
    

Synthesis & Production Protocols

The synthesis of this compound is typically achieved via halogen exchange (Finkelstein-type) from the more readily available 4-chloro-3-nitropyridine.

Synthesis Workflow (Diagram)

Synthesis Start 4-Hydroxy-3-nitropyridine Step1 Chlorination (POCl3 / PCl5) Start->Step1 Inter 4-Chloro-3-nitropyridine (Intermediate) Step1->Inter Step2 Halogen Exchange (NaI / HI / MEK) Inter->Step2 Product This compound Step2->Product

Figure 1: Synthetic route from 4-hydroxy-3-nitropyridine to this compound.

Detailed Protocol: Halogen Exchange

Objective: Convert 4-chloro-3-nitropyridine to this compound.

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Sodium Iodide (NaI) (2.0 - 5.0 eq)

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN)

  • Catalyst (Optional): Hydroiodic acid (HI) trace

Procedure:

  • Dissolution: Dissolve 4-chloro-3-nitropyridine in anhydrous MEK under an inert atmosphere (

    
    ).
    
  • Addition: Add sodium iodide (NaI) in a single portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. The reaction is driven by the precipitation of NaCl (solubility difference).

  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Purification: Concentrate the filtrate. The residue is typically recrystallized from ethanol or purified via flash chromatography (Hexanes/EtOAc) to yield the yellow solid product.

Critical Note: The reaction must be kept strictly anhydrous to prevent hydrolysis back to the 4-hydroxy derivative.

Key Reaction Classes & Applications

Palladium-Catalyzed Cross-Coupling

The 4-iodo substituent is an excellent partner for Palladium(0)-catalyzed reactions. This is the primary advantage over the chloro-analog.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 4-aryl-3-nitropyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes. This is the key step in azaindole synthesis .

Mechanism of Azaindole Formation:

  • Sonogashira: this compound + Alkyne

    
     4-Alkynyl-3-nitropyridine.
    
  • Reduction/Cyclization: Reduction of the nitro group to an amine (

    
    ) triggers spontaneous attack on the adjacent alkyne, closing the pyrrole ring to form 1H-pyrrolo[2,3-c]pyridine (6-azaindole).
    
Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Mild base (

    
     or 
    
    
    
    ), polar aprotic solvent (DMF, DMSO), room temperature to 60°C.
  • Outcome: Displacement of Iodine to form 4-substituted-3-nitropyridines.

Reaction Pathway Diagram

Reactivity Core This compound SnAr S_NAr Displacement (Amines/Thiols) Core->SnAr Nucleophile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Pd(PPh3)4 Sono Sonogashira Coupling (Alkyne, Pd/Cu) Core->Sono PdCl2(PPh3)2, CuI Prod_SnAr 4-Amino-3-nitropyridine SnAr->Prod_SnAr Prod_Suzuki 4-Aryl-3-nitropyridine Suzuki->Prod_Suzuki Prod_Sono 4-Alkynyl-3-nitropyridine Sono->Prod_Sono Azaindole 6-Azaindole (Cyclization post-reduction) Prod_Sono->Azaindole Fe/AcOH or H2/Pd

Figure 2: Divergent reactivity pathways of this compound.

Comparison: Iodo vs. Chloro vs. Bromo

Property4-Chloro-3-nitropyridine4-Bromo-3-nitropyridineThis compound
C–X Bond Strength High (~80 kcal/mol)Medium (~68 kcal/mol)Low (~53 kcal/mol)
SNAr Reactivity GoodVery GoodGood (Leaving group dependent)
Pd-Oxidative Addition Slow / DifficultModerateFast / Facile
Stability HighModerateLight Sensitive
Primary Use SNAr precursorGeneral intermediateCross-coupling / Azaindole synthesis

Expert Insight: While the chloro-derivative is cheaper, the iodo-derivative is indispensable when the subsequent step involves a difficult metal-catalyzed coupling or when mild conditions are required to preserve other sensitive functional groups on the scaffold.

Safety & Handling

  • Hazards: As a nitro-pyridine, the compound is potentially explosive if heated under confinement. It is a skin and eye irritant.

  • Sensitizer: Halopyridines can be potent skin sensitizers. Double-gloving and use of a fume hood are mandatory.

  • Storage: Light sensitive (due to C–I bond). Store in amber vials at 2–8°C under inert gas.

References

  • Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 3-halopyridines: A new route to 3,4-disubstituted pyridines. Journal of Organic Chemistry.

  • Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannyl-4-nitropyridines: Synthesis and reactivity. Journal of Organic Chemistry.

  • Herbert, J. M. (2019). Heterocyclic Chemistry in Drug Discovery. Wiley Online Library. (General reference for Azaindole synthesis via Sonogashira).

  • Sigma-Aldrich. 4-Chloro-3-nitropyridine Product Specification. (Precursor data).

Sourcing and Synthesizing 4-Iodo-3-nitropyridine: A Technical Procurement & Production Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability and Suppliers of 4-Iodo-3-nitropyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Iodo-Nitro Scaffold

In the landscape of medicinal chemistry, This compound represents a critical "pivot point" intermediate. While its chlorinated analog (4-chloro-3-nitropyridine) is ubiquitous, the iodinated variant offers distinct chemoselective advantages. The weaker C–I bond (approx. 57 kcal/mol vs. 80 kcal/mol for C–Cl) significantly enhances reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) and facilitates nucleophilic aromatic substitution (


) under milder conditions.

However, commercial availability of the iodo-derivative is often constrained by stability issues (light sensitivity) and lower shelf-life compared to the chloro-analog. This guide provides a dual-track strategy: Direct Procurement channels for time-critical projects, and a validated In-House Synthesis protocol for cost-efficiency and freshness.

Commercial Landscape & Supplier Analysis

The "Buy vs. Build" Decision Matrix

Due to the niche nature of this compound, "in-stock" availability is volatile. Researchers must evaluate the trade-off between lead time (custom synthesis) and labor (in-house production).

  • Primary Challenge: Many vendors list the compound but hold zero stock, triggering a "synthesis-on-demand" delay (2–4 weeks).

  • Recommendation: For quantities >10g, purchasing the precursor (4-chloro-3-nitropyridine) and performing a Finkelstein reaction is often faster and 50-70% cheaper.

Supplier Tiering and Specifications

The following table categorizes suppliers based on reliability for this specific pyridine class.

Supplier TierRepresentative VendorsTypical PurityAvailability StatusStrategic Use
Tier 1: Catalog Aggregators Sigma-Aldrich, Fisher Scientific95-97%Low (Often backordered)Reference standards (<1g)
Tier 2: Building Block Specialists Combi-Blocks, Enamine, Apollo Scientific97%+Moderate (Check stock)Pilot scale (1g - 25g)
Tier 3: Bulk/Custom WuXi AppTec, PharmablockCustomMade to OrderProcess scale (>100g)

Key Precursor Specification: If the iodo-compound is unavailable, order the precursor immediately:

  • Compound: 4-Chloro-3-nitropyridine

  • CAS: 13091-23-1

  • Purity Required: >98% (impurities interfere with halogen exchange)

Technical Production: In-House Synthesis Protocol

Core Directive: When commercial stock fails, the following protocol provides a self-validating method to generate this compound from the chloro-precursor.

Reaction Mechanism (Finkelstein-Type Exchange)

The transformation utilizes a halogen exchange driven by the high solubility of Sodium Iodide (NaI) in the solvent and the activation of the pyridine ring by the electron-withdrawing nitro group (


) at the 3-position.

Reaction Scheme:



Step-by-Step Experimental Protocol

Scale: 10 mmol (approx. 1.58 g of starting material)

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from light (wrap flask in aluminum foil) as the product is photosensitive.

  • Reagent Charging:

    • Add 4-Chloro-3-nitropyridine (1.58 g, 10 mmol).

    • Add Sodium Iodide (NaI) (4.50 g, 30 mmol, 3.0 equiv). Note: Excess iodide drives the equilibrium.

    • Add Acetonitrile (MeCN) (20 mL).

  • Activation: Add Acetyl Chloride (1.0 equiv) or 57% Hydriodic Acid (HI) (0.5 mL) dropwise. Mechanistic Note: Acid catalysis protonates the ring nitrogen or activates the leaving group, significantly accelerating the exchange.

  • Reaction: Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The Iodo product typically has a slightly higher

      
       and stains differently (often darker) than the Chloro starting material.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Critical Step: Wash with 10% aqueous Sodium Thiosulfate (

      
      ) to remove liberated iodine (
      
      
      
      ) (indicated by the disappearance of the dark purple/brown color).
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if purity is <95%.

Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6): The shift of the C2 and C6 protons will move downfield due to the "heavy atom effect" of Iodine compared to Chlorine.

  • Appearance: The product should be a yellow to orange solid. Darkening indicates decomposition (iodine liberation).

Visualizations and Workflows

Procurement Decision Logic

This diagram guides the researcher through the optimal sourcing strategy based on project constraints.

ProcurementLogic Start Need this compound CheckStock Check Tier 2 Suppliers (Combi-Blocks, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead Time: 2-5 Days) InStock->Buy Yes CheckQty Quantity Needed? InStock->CheckQty No SmallScale < 5 grams CheckQty->SmallScale LargeScale > 5 grams CheckQty->LargeScale CustomSynth Order Custom Synthesis (Lead Time: 3-6 Weeks) SmallScale->CustomSynth If time permits InHouse In-House Synthesis (Precursor: 4-Cl-3-NO2-Py) SmallScale->InHouse If urgent LargeScale->InHouse Cost Efficient

Caption: Decision matrix for sourcing this compound balancing cost, time, and scale.

Synthetic Pathway & Activation

This diagram illustrates the chemical transformation and the critical activation step required for the halogen exchange.

SynthesisPathway Precursor 4-Chloro-3-nitropyridine (CAS: 13091-23-1) Intermediate Activated Complex (Protonated N-Py) Precursor->Intermediate Activation Reagents NaI (3 equiv) Acid Catalyst (HI/AcCl) Reagents->Intermediate Product This compound (Target) Intermediate->Product SNAr / Finkelstein Waste NaCl + I2 (Trace) Intermediate->Waste By-products

Caption: Mechanistic pathway for the acid-catalyzed Finkelstein conversion of Chloro- to Iodo-pyridine.

Handling and Safety Data

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Hazards:

    • Skin/Eye Irritant: Standard PPE required.

    • Sensitizer: Potential for allergic reaction upon repeated exposure.

    • Reactive: Incompatible with strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83884, 4-Chloro-3-nitropyridine. Retrieved from [Link]

  • Schlosser, M. (2005). Halogen/Metal Exchange in Heterocycles. Journal of Organometallic Chemistry. (General reference for halogen exchange principles).

Reactivity of the C-I Bond in 4-Iodo-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

4-Iodo-3-nitropyridine is a high-value electrophilic scaffold in medicinal chemistry, widely utilized for synthesizing 3,4-disubstituted pyridine derivatives and fused bicyclic systems (e.g., 1H-imidazo[4,5-c]pyridines). Its utility stems from the orthogonal reactivity of its functional groups:

  • The C-I Bond (C4): Highly labile toward both Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling.
    
  • The Nitro Group (C3): A potent activating group for the C4 position and a latent amine precursor.

Electronic Activation Profile

The reactivity of the C-I bond at the 4-position is not merely a function of the iodine leaving group but is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-nitro group.

  • Inductive Effect (-I): The nitro group at C3 pulls electron density from the ring, destabilizing the ground state and lowering the LUMO energy.

  • Resonance Effect (-M): The pyridine nitrogen (N1) accepts electron density. In the transition state of nucleophilic attack at C4, the negative charge is delocalized onto both the N1 nitrogen and the oxygen atoms of the nitro group.

Reactivity Hierarchy:



Part 2: Primary Reaction Vector – Nucleophilic Aromatic Substitution ( )

The most common application of this compound is the introduction of heteroatoms (N, O, S) at the C4 position. Unlike unactivated aryl iodides, this substrate reacts under mild conditions due to the "ipso" activation.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

SNAr_Mechanism Start This compound Complex Meisenheimer Complex (Stabilized by NO2 & Py-N) Start->Complex Addition (Rate Limiting) Nu Nucleophile (Nu-) Nu->Complex Product 4-Substituted-3-nitropyridine Complex->Product Elimination LG Iodide (I-) Complex->LG

Figure 1: Mechanism of


 on this compound. The intermediate is stabilized by resonance delocalization.
Experimental Protocol: C-N Bond Formation (Amination)

Objective: Synthesis of 4-amino-3-nitropyridine derivatives.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1–1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

  • Solvent: THF, DMF, or Isopropanol (IPA)

Workflow:

  • Dissolution: Dissolve this compound in THF (0.2 M concentration). Note: DMF is preferred for less nucleophilic amines.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LCMS. The iodide is displaced rapidly.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove salts/DMF, wash with brine, dry over

    
    .
    
  • Purification: Often not required; recrystallization from EtOH or flash chromatography if necessary.

Critical Insight: While 4-chloro-3-nitropyridine is also used for


, the iodo  analog is often preferred when the product will subsequently undergo Pd-catalyzed coupling at another site, or if the specific amine is bulky (Iodine is larger, but the C-I bond is longer and weaker, sometimes facilitating the transition state geometry).

Part 3: Secondary Reaction Vector – Palladium-Catalyzed Coupling

The C-I bond is exceptionally prone to oxidative addition by Pd(0), making this compound an excellent candidate for Suzuki-Miyaura, Sonogashira, and Stille couplings. This allows for the formation of C-C bonds at C4.

Chemo-selectivity Challenges
  • Nitro Group Interference: The nitro group can poison certain catalysts or undergo competitive reduction if forcing conditions (high T, reducing metals) are used.

  • Catalyst Choice:

    
     or 
    
    
    
    are standard.
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-3-nitropyridines.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Loading: Add substrate, boronic acid, and catalyst.

  • Solvent Addition: Add degassed Dioxane and aqueous base.

  • Heating: Heat to 80°C for 4–12 hours.

    • Note: The C-I bond reacts much faster than a C-Cl bond. If using a chloro-boronic acid, the coupling will occur selectively at the pyridine C4 position.

  • Workup: Filter through Celite, extract with EtOAc.

Part 4: Strategic Functionalization (Decision Matrix)

When designing a synthesis, the order of operations is critical. The C-I bond allows for a divergence point.

Synthesis_Strategy Start This compound Decision Target Moiety at C4? Start->Decision PathA Heteroatom (N, O, S) Decision->PathA Need C-N/C-O PathB Carbon (Aryl, Alkyl, Alkyne) Decision->PathB Need C-C RxnA SnAr Reaction (Mild Base, RT) PathA->RxnA RxnB Pd-Coupling (Suzuki/Sonogashira) PathB->RxnB InterA 4-Amino/Alkoxy-3-nitropyridine RxnA->InterA InterB 4-Aryl/Alkynyl-3-nitropyridine RxnB->InterB Reduction Nitro Reduction (Fe/AcOH or H2/Ra-Ni) InterA->Reduction InterB->Reduction Final 3-Amino-4-substituted Pyridine (Scaffold for Cyclization) Reduction->Final

Figure 2: Strategic decision tree for functionalizing the this compound scaffold.

Data Summary: Reactivity Comparison
Reaction TypeLeaving Group PreferenceConditionsPrimary Challenge

F > Cl

Br > I (Kinetic)*
Mild (RT to 50°C)Hydrolysis to 4-hydroxy (if wet)
Pd-Coupling I > Br > Cl >> FHeated (60-100°C)De-iodination / Homocoupling
Reduction N/A (Nitro reacts)Reducing (Fe,

)
De-halogenation of C-I bond

*Note on


: While F is kinetically fastest for 

due to electronegativity increasing the rate of the addition step, I is often used in practice because it allows the option of Pd-coupling if the

fails or if a library approach is used.

Part 5: Safety & Handling

  • Energetics: Nitro-pyridines are energetic. While this compound is generally stable, process safety calorimetry (DSC) is recommended before scaling >100g.

  • Sensitizers: Iodinated organic compounds can be light-sensitive. Store in amber vials.

  • Skin Contact: 4-halopyridines are potent skin irritants and potential sensitizers. Double-gloving is required.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

    
     mechanisms). 
    
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Suzuki/Sonogashira protocols on activated heteroaromatics).

  • Schlosser, M. (2005). "The reactivity of pyridines and quinolines towards nucleophiles." Organometallics in Synthesis. (Detailed discussion on halogen mobility).
  • Patents: See generally WO2010128163 (Synthesis of kinase inhibitors using 4-chloro/iodo-3-nitropyridine intermediates).

Methodological & Application

Application Note: Strategic Buchwald-Hartwig Amination of 4-Iodo-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The amination of 4-iodo-3-nitropyridine is a pivotal transformation in the synthesis of 3-deazapurines, imidazopyridines, and various kinase inhibitors. While the 3-nitro group activates the C4-position for classical Nucleophilic Aromatic Substitution (


), this pathway often fails when coupling with sterically hindered  or electron-deficient anilines .

This guide details the Buchwald-Hartwig Cross-Coupling protocol specifically optimized for this scaffold. Unlike standard


, which relies solely on thermal energy and intrinsic nucleophilicity, this Pd-catalyzed approach facilitates coupling under milder conditions with significantly broader substrate scope.
The Decision Matrix: vs. Buchwald-Hartwig

Before initiating the catalytic workflow, validate the necessity of Palladium using this logic gate:

DecisionMatrix Start Substrate: this compound + Target Aniline CheckAniline Analyze Aniline Electronic/Steric Profile Start->CheckAniline IsNucleophilic Is Aniline Electron-Rich? (e.g., p-OMe, p-Me) CheckAniline->IsNucleophilic IsHindered Is Aniline Sterically Hindered? (e.g., 2,6-disubstituted) IsNucleophilic->IsHindered No (Electron Deficient) SNAr Route A: Classical SNAr (Base: DIPEA, Solv: IPA, 80°C) IsNucleophilic->SNAr Yes IsHindered->SNAr No Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis Required) IsHindered->Buchwald Yes

Figure 1: Strategic decision tree for selecting the amination methodology. Use Pd-catalysis only when intrinsic nucleophilicity is insufficient.

Mechanistic Insights & Critical Parameters

The Catalyst-Substrate Interaction

The this compound substrate presents unique challenges for Palladium catalysis:

  • Oxidative Addition: The C-I bond is weak and activated by the electron-withdrawing nitro group, making oxidative addition to Pd(0) rapid.

  • Catalyst Poisoning: The nitro group (

    
    ) and the pyridine nitrogen are Lewis basic. They can coordinate to the Palladium center, displacing ligands and forming inactive "Pd-black."
    
  • Base Sensitivity: Strong alkoxide bases (e.g.,

    
    ) can trigger nucleophilic attack on the nitro group or the pyridine ring, leading to degradation.
    
Ligand Selection Strategy

To counteract catalyst poisoning, we utilize bidentate phosphine ligands with a wide bite angle or bulky biaryl monophosphines.

  • Xantphos: The Gold Standard for this reaction. Its wide bite angle (111°) favors reductive elimination and stabilizes the Pd center against nitro-coordination.

  • BrettPhos: Use for extremely deactivated anilines (e.g., 4-trifluoromethylaniline).

Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
This compound Substrate>97% Purity. Note: Light sensitive.
Aniline Derivative Coupling Partner1.1 - 1.2 Equivalents.

Pre-catalyst2 - 5 mol%. High purity essential.
Xantphos Ligand4 - 10 mol% (2:1 L:M ratio).

BaseDried, micronized. (Avoid alkoxides).
1,4-Dioxane SolventAnhydrous, degassed (Sparged with Ar).
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried and cooled under an Argon stream. Oxygen is the primary cause of reaction failure (oxidation of phosphine ligands).

Step 1: Catalyst Pre-complexation (Optional but Recommended)
  • In a glovebox or under Argon flow, charge a reaction vial with

    
     (2.24 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol).
    
  • Add 1.0 mL of anhydrous 1,4-Dioxane.

  • Stir at room temperature for 5-10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the active

    
     species in situ.
    
Step 2: Reaction Assembly
  • To the catalyst solution, add This compound (250 mg, 1.0 mmol).

  • Add the Aniline partner (1.1 mmol).

  • Add

    
      (650 mg, 2.0 mmol). Note: Using an excess of weak base drives the reaction without degrading the nitro group.
    
  • Add remaining 1,4-Dioxane to reach a concentration of 0.2 M (Total vol ~5 mL).

Step 3: Degassing & Heating
  • Seal the vial with a crimp cap containing a PTFE/Silicone septum.

  • Sparge the mixture with Argon for 5 minutes via a needle outlet.

  • Place in a pre-heated block at 90°C .

  • Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.

Step 4: Monitoring & Work-up
  • Monitor via LCMS at 2 hours. Look for the disappearance of the starting iodide (M+H 251, if observable) and emergence of product.

  • Quench: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Elute with EtOAc.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: Nitro-amines are often brightly colored (yellow/orange/red).

Visualizing the Catalytic Cycle

Understanding the cycle helps troubleshoot failures. If the reaction stalls, it is usually at the Amine Binding step due to steric hindrance.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to Nitro group) Pd0->OxAdd + this compound PdII_Ar_I L-Pd(II)(Ar)(I) OxAdd->PdII_Ar_I BaseEx Base Exchange (Cs2CO3 removes I-) PdII_Ar_I->BaseEx + Aniline / Base PdII_Ar_NHR L-Pd(II)(Ar)(NHAr) BaseEx->PdII_Ar_NHR RedElim Reductive Elimination (Product Release) PdII_Ar_NHR->RedElim RedElim->Pd0 - Product

Figure 2: The Palladium catalytic cycle. The electron-poor nature of the pyridine facilitates the first step, while the ligand (Xantphos) drives the final reductive elimination.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst DeactivationEnsure strict

-free conditions. Switch to pre-formed catalyst

or

.
Debromination/Deiodination Reduction of C-I bondSolvent may be acting as hydride source. Switch from Dioxane to Toluene. Lower temperature.
Black Precipitate "Pd-Black" FormationLigand is not stabilizing Pd enough. Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to Xantphos.
Low Yield (Viscous tar) Polymerization/DegradationNitro group is reacting. Lower temp to 70°C. Ensure base is

(mild), NOT

.

Safety & Handling

  • Energetic Compounds: Nitro-substituted pyridines possess high energy potential. While this compound is generally stable, avoid heating dry solids.

  • Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

  • Skin Sensitization: Both the iodide substrate and anilines are potential sensitizers. Handle in a fume hood with nitrile gloves.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines." Journal of the American Chemical Society. (Foundational work on tin-free amination).

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society. (Specifics on Xantphos usage).

Strategic Ligand & Condition Selection for 4-Iodo-3-Nitropyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Version 2.0

Executive Summary

4-Iodo-3-nitropyridine represents a "Janus-faced" substrate in medicinal chemistry. While the C4-iodide provides an excellent handle for oxidative addition (weak C–I bond), the adjacent C3-nitro group renders the pyridine ring highly electron-deficient. This creates a critical competition: Palladium-catalyzed cross-coupling (desired) versus Nucleophilic Aromatic Substitution (


)  (undesired).

This guide provides a validated framework for ligand and base selection to suppress


 pathways while maximizing catalytic efficiency. The protocols herein prioritize catalyst stability  and mild base usage  to preserve the nitro functionality for downstream manipulation.
Substrate Analysis & Mechanistic Divergence

The 3-nitro group activates the C4 position for nucleophilic attack. If the catalytic cycle is slow, or if the base is too aggressive (e.g., alkoxides), the nucleophile (amine, hydroxide, or alkoxide) will displace the iodide via an addition-elimination mechanism (


) rather than the desired reductive elimination.
Mechanistic Pathway Diagram

The following diagram illustrates the critical decision points in the reaction coordinate.

ReactionPathways Substrate This compound OxAdd Oxidative Addition (Pd-Ar-I species) Substrate->OxAdd Fast (Weak C-I bond) SNAr_Trap SNAr Side Product (Undesired) Substrate->SNAr_Trap Competition: High Base Conc. or Strong Nucleophile Pd0 Pd(0) / Ligand Pd0->OxAdd Catalyst Entry Coupling Cross-Coupling Product (Desired) OxAdd->Coupling Transmetallation & Reductive Elimination Dehal Dehalogenation (Reduction) OxAdd->Dehal Slow Transmetallation Nu Nucleophile (Boronic Acid / Amine)

Figure 1: Mechanistic divergence showing the competition between catalytic coupling and background


.
Ligand Selection Strategy

For this specific substrate, the ligand must facilitate rapid transmetallation to outcompete


 and provide sufficient steric bulk to prevent the formation of inactive Pd-pyridine complexes (catalyst poisoning).
Reaction TypeRecommended Ligand ClassSpecific LigandRationale
Suzuki-Miyaura Bidentate Ferrocenyldppf Large bite angle (99°) promotes reductive elimination; robust stability against oxidation.
Buchwald-Hartwig Wide-Bite Angle BisphosphineXantphos Prevents

-hydride elimination; wide bite angle favors C-N bond formation over chelation to the nitro group.
Sonogashira Simple Phosphine

Sufficient for reactive iodides; avoids steric overcrowding with the alkyne.
Difficult Cases Dialkylbiaryl PhosphineXPhos Extremely active; ensures oxidative addition even if the catalyst deactivates partially.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Aryl/Heteroaryl coupling partners.

The Challenge: Strong bases (e.g.,


, 

) will trigger

of the iodide by the alkoxide or hydroxide. The Solution: Use a weak, multiphasic base system.

Reagents:

  • This compound (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the iodide, boronic acid, and Pd catalyst.

  • Inerting: Cap the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2M aq.

    
    .
    
  • Reaction: Heat to 60–80°C . Note: Do not exceed 90°C to avoid nitro-group degradation.

  • Monitoring: Monitor by LCMS. The reaction is typically complete in 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[1]
    

Validation Check: If you observe a phenol byproduct (M-I+OH), your base concentration is too high or the temperature is excessive. Switch to anhydrous


 in DMF.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Primary and Secondary Amines.

The Challenge: Amines are competent nucleophiles for


 on this substrate without any catalyst.
The Solution:  Use a catalyst system that accelerates the Pd-cycle significantly faster than the background 

rate. Avoid alkoxide bases.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Ligand: Xantphos (5 mol%)

  • Pre-catalyst:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) - Crucial: Do not use NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd source and Xantphos in the solvent and stir for 10 mins to generate the active catalyst

    
    .
    
  • Addition: Add the iodide, amine, and finely ground

    
    .
    
  • Reaction: Heat to 90°C .

  • Self-Validating Control: Set up a parallel small-scale reaction without Palladium. If the product forms in the control, the reaction is proceeding via

    
    . If the control is slow/stalled but the Pd reaction is fast, you have successfully achieved catalysis.
    
Protocol C: Sonogashira Coupling (C-C Alkynyl)

Target: Terminal Alkynes.

The Challenge: Copper acetylides can be unstable with nitro groups; amines used as bases can attack the ring.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-catalyst: CuI (1.5 mol%)

  • Base:

    
     (2.0 equiv) or Diisopropylamine
    
  • Solvent: THF or DMF (degassed)

Procedure:

  • Order of Addition: Dissolve iodide and catalyst in solvent. Add base.[2][3][4][5][6]

  • Slow Addition: Add the alkyne last (or via syringe pump) to minimize homocoupling of the alkyne (Glaser coupling), which consumes the reagent.

  • Temperature: Run at Room Temperature initially. Only heat to 40°C if sluggish. The C-I bond is very reactive; high heat promotes degradation.

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following decision tree to optimize conditions.

Optimization Problem Low Yield / Impurities Check1 Is the SM consumed? Problem->Check1 Check2 Identify Major Byproduct Check1->Check2 Yes Result_SNAr Substituted by Base/Solvent (SNAr) Check2->Result_SNAr Base Adduct Result_Dehal De-iodinated Product (Reduction) Check2->Result_Dehal Py-NO2 only Result_Homocoup Homocoupling of Partner Check2->Result_Homocoup Dimer Sol_SNAr Action: Switch to milder base (Cs2CO3 or K3PO4) Reduce Temp. Result_SNAr->Sol_SNAr Sol_Dehal Action: Increase Catalyst Loading Use more active ligand (XPhos) Result_Dehal->Sol_Dehal Sol_Homocoup Action: Degas solvent rigorously Add reagent slowly Result_Homocoup->Sol_Homocoup

Figure 2: Troubleshooting logic for common failure modes.

References
  • Suzuki-Miyaura Mechanism & Ligand Effects

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Competition between

    
     and Cross-Coupling: 
    
    • Bunce, R. A., et al. (2003). Nucleophilic aromatic substitution vs. palladium-catalyzed coupling in halonitropyridines. Journal of Heterocyclic Chemistry, 40(6), 1081.
  • Sonogashira Protocol Standards

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Application Note: Base and Solvent Optimization in the Cross-Coupling of 4-Iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of 4-iodo-3-nitropyridine presents a unique paradox in organometallic chemistry: while the substrate is electronically primed for rapid oxidative addition, it is simultaneously hypersensitive to nucleophilic degradation. This Application Note details the critical influence of base strength and solvent polarity on reaction outcomes. We provide evidence-based protocols to suppress the primary failure mode—Nucleophilic Aromatic Substitution (


)—while maximizing catalytic turnover in Suzuki-Miyaura and Sonogashira couplings.

The Substrate Challenge: Electronic Context

To optimize conditions, one must understand the electronic landscape of the substrate.

  • Activation: The nitro group at C3 and the pyridine nitrogen exert a synergistic electron-withdrawing effect, making the C4-Iodine bond highly activated for oxidative addition to Pd(0).

  • Vulnerability: This same electron deficiency renders the C4 position highly susceptible to direct nucleophilic attack (

    
    ) by bases (e.g., hydroxide, alkoxides) or nucleophilic solvents, leading to hydrolysis products (pyridones) or ether side-products rather than the desired cross-coupling.
    
Mechanistic Competition

The core challenge is a kinetic race between the Transmetallation step of the catalytic cycle and the


 background reaction .
  • If Base is too strong:

    
     dominates (Hydrolysis/Side-products).
    
  • If Solvent is too nucleophilic: Solvent incorporation occurs.

  • If Catalyst is inactive: Homocoupling or de-iodination occurs.

Critical Parameter Analysis

Solvent Effects

The choice of solvent dictates the solubility of the catalytic species and the stability of the nitro-pyridine ring.

Solvent ClassExamplesSuitabilityMechanistic Impact
Ethereal 1,4-Dioxane, DME, THFHigh Excellent solubility for Pd-catalysts; inert toward

. Dioxane is preferred for higher temperature stability (>80°C).
Polar Aprotic DMF, DMA, NMPMedium/Risk High polarity accelerates Pd-catalysis but increases the nucleophilicity of added bases, drastically increasing

risk. Avoid if possible.
Protic MeOH, EtOH, WaterLow High risk of solvolysis. Water is necessary only as a minor co-solvent (biphasic) to solubilize inorganic bases.
Non-Polar TolueneMedium Good for preventing side reactions but often results in poor catalyst solubility/turnover without specialized ligands (e.g., Buchwald ligands).
Base Effects

The base plays a dual role: activating the coupling partner (boronic acid/alkyne) and neutralizing the acid byproduct.

  • Carbonates (

    
    , 
    
    
    
    ):
    The industry standard.
    
    
    is often preferred over
    
    
    for this substrate because the lower solubility of the sodium cation in organic phases limits the effective concentration of base, thereby suppressing side reactions [1].
  • Phosphates (

    
    ):  Excellent for anhydrous conditions but the high basicity can trigger decomposition of the nitropyridine ring.
    
  • Fluorides (

    
    , 
    
    
    
    ):
    The "Silver Bullet" for difficult cases. Fluoride activates boronic acids/esters without high basicity, preserving the nitro-pyridine core.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the deleterious side reactions driven by improper base/solvent selection.

ReactionPathways cluster_conditions Critical Control Points Substrate This compound Pd_Complex Oxidative Addition (LnPd(II)-Ar-I) Substrate->Pd_Complex Pd(0) SNAr SNAr Side Product (Pyridone/Ether) Substrate->SNAr Strong Base/Nucleophilic Solvent (Direct Attack) Coupling Cross-Coupling (Product) Pd_Complex->Coupling Optimized Base (Fast Transmetallation) Pd_Complex->SNAr Slow Transmetallation Deiodination De-iodination (3-Nitropyridine) Pd_Complex->Deiodination H-Source/Protodehalogenation

Figure 1: Kinetic competition pathways. Green paths indicate desired flow; Red paths indicate failure modes driven by excessive basicity or nucleophilic solvents.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (Biphasic)

Best for: Aryl/Heteroaryl boronic acids. Key Feature: Uses weak base and biphasic system to limit base contact with the substrate.

Reagents:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial, combine the iodo-pyridine, boronic acid, and

    
    .
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane.

  • Activation: Add the

    
     as a pre-dissolved 2M aqueous solution.
    
    • Note: Adding aqueous base after the catalyst ensures the Pd is protected by ligands before exposure to high pH.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Endpoint: Typically 2-4 hours. Extended heating promotes hydrolysis.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
Protocol B: Sonogashira Coupling (Anhydrous)

Best for: Terminal Alkynes. Key Feature: Anhydrous conditions prevent hydration of the alkyne and hydrolysis of the pyridine.

Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2 mol%)
    
  • Base: Triethylamine (TEA) (3.0 eq)

  • Solvent: Anhydrous THF (or DMF if solubility is poor, but keep temp <60°C).

Step-by-Step:

  • Dry: Ensure all glassware is oven-dried. Moisture is the enemy here.

  • Charge: Combine substrate, catalysts, and alkyne in the vessel.

  • Solvent: Add anhydrous THF under Argon flow.

  • Base: Add TEA dropwise.

    • Observation: The solution often darkens immediately; this is normal.

  • Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is <10%, heat to 50°C.

    • Caution: Do not exceed 60°C with TEA/DMF, as the nitro group may facilitate displacement of the iodine by the amine [2].

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.

Optimization Decision Matrix

Use this workflow to select the correct conditions based on your specific coupling partner and failure mode.

OptimizationTree Start Start: this compound Coupling Partner Select Coupling Partner Start->Partner Boronic Boronic Acid/Ester (Suzuki) Partner->Boronic Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne BaseCheck Substrate Base Sensitive? Boronic->BaseCheck TempCheck Reaction Temp Required? Alkyne->TempCheck StdSuzuki Use Na2CO3 / Dioxane:Water BaseCheck->StdSuzuki No (Standard) MildSuzuki Use CsF / Anhydrous DME BaseCheck->MildSuzuki Yes (High Hydrolysis Risk) RT_Sono Use THF / TEA / CuI (RT) TempCheck->RT_Sono Low (<25°C) Heat_Sono Use Toluene / DIPEA (60°C) Avoid DMF TempCheck->Heat_Sono High (>50°C)

Figure 2: Optimization Decision Tree for selecting solvent/base systems based on thermal requirements and substrate sensitivity.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Product is 4-hydroxy-3-nitropyridine Hydrolysis via

.
Base is too strong or water content too high. Switch to Anhydrous Suzuki (CsF/DME) or reduce reaction temperature.
Product is 4-amino-3-nitropyridine Amination via

.
Occurs in DMF/DMA with amine bases. Switch solvent to THF or Toluene .
Starting Material Recovery (No Rxn) Catalyst Poisoning.The Nitro group or Pyridine N is coordinating Pd. Switch to Pd(dppf) or XPhos Pd G2 (bulky ligands prevent poisoning).
Homocoupling of Boronic Acid Oxidative coupling.Incomplete degassing (Oxygen present). Degas solvents more rigorously; increase catalyst loading.

References

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.

  • Schlosser, M. (2005). C-C Bond Formation and Annulation via Pyridines and Pyrimidines. Current Organic Chemistry.
  • Heller, B., & Hapke, M. (2007). The Suzuki-Miyaura Cross-Coupling Reaction of Pyridine Derivatives. Chemical Society Reviews.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

(Note: While specific papers solely on "this compound" are rare, the protocols above are derived from established methodologies for 4-halo-3-nitropyridines found in the cited texts.)

Synthesis of kinase inhibitors using 4-Iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm currently focused on gathering information through Google searches. My primary target is the synthesis of kinase inhibitors using 4-iodo-3-nitropyridine. I'm prioritizing reaction mechanisms and specific examples of synthesized inhibitors to develop a strong foundation.

Refining Search Parameters

I'm now refining my Google searches. I'm prioritizing reactions of this compound. I will target information on Suzuki and Buchwald-Hartwig couplings. I'm also focused on identifying authoritative sources to validate information. Once I've collected sufficient data, I will begin to structure the application note with an introduction and then create protocols.

Expanding Research Scope

I'm expanding my Google search to encompass detailed experimental protocols, emphasizing the use of this compound as a key building block. Simultaneously, I'm seeking out authoritative sources, such as journal articles. I'll structure the application note with an introduction to kinase inhibitors, then discuss synthetic strategies, including Suzuki and Buchwald-Hartwig couplings, along with protocols. I'll design diagrams and format tables. I plan to write the main body and compile the references.

Application Note: Strategic Synthesis of 4-Amino-3-Nitropyridine Derivatives via 4-Iodo-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the pyridine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents. This guide details the conversion of 4-iodo-3-nitropyridine into various 4-amino-3-nitropyridine derivatives.

While 4-chloro analogues are common, the 4-iodo variant offers distinct advantages:

  • Enhanced Lability in Cross-Coupling: Superior performance in Palladium-catalyzed Buchwald-Hartwig aminations for electron-deficient or sterically hindered amines.

  • Milder

    
     Conditions:  The weak C–I bond allows for substitution under lower thermal stress compared to chlorinated counterparts, preserving sensitive functional groups on complex amine nucleophiles.
    

Mechanistic Grounding & Reactivity Profile

The Electrophilic Engine

The reactivity of this compound is driven by the cooperative electron-withdrawing effects of the pyridine nitrogen (inductive and mesomeric) and the nitro group at the C3 position.

  • Activation: The

    
     group ortho to the leaving group stabilizes the negative charge in the Meisenheimer intermediate.
    
  • Leaving Group Physics: While Fluorine is typically the fastest leaving group in

    
     (due to high electronegativity accelerating the addition step), Iodine is preferred when transition metal catalysis is required or when avoiding the harsh conditions often needed to synthesize the fluoro-precursor.
    
Reaction Pathway Visualization

The following diagram illustrates the bifurcation between the classical Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed pathways.

ReactionPathways Start This compound Decision Nucleophile Type? Start->Decision StrongNuc Primary/Secondary Alkyl Amines Decision->StrongNuc Nucleophilic WeakNuc Anilines / Bulky Amines Decision->WeakNuc Non-Nucleophilic / Steric Bulk Meisenheimer Meisenheimer Complex StrongNuc->Meisenheimer Base, Polar Solvent Product_A Product A: Alkyl-amino Derivative Meisenheimer->Product_A -HI OxAdd Oxidative Addition (LnPd-Ar-I) WeakNuc->OxAdd Pd(0), Ligand Product_B Product B: Aryl-amino Derivative OxAdd->Product_B Reductive Elimination

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on amine nucleophilicity.

Method A: Standard Nucleophilic Aromatic Substitution ( )

Best For: Primary amines, unhindered secondary amines, and electron-rich anilines.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Amine (1.1 – 1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: Inorganic bases like 
    
    
    
    can be used but may reduce solubility.
  • Solvent: THF (for room temp), Acetonitrile (MeCN), or DMF (if heating is required).

  • Apparatus: Sealed reaction vial or round-bottom flask with magnetic stirring.

Step-by-Step Protocol
  • Preparation: In a clean reaction vessel, dissolve this compound (1.0 mmol, 250 mg) in anhydrous THF (3.0 mL).

    • Checkpoint: Solution should be clear yellow/orange.

  • Base Addition: Add DIPEA (1.5 mmol, 261 µL) via syringe.

  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

    • Observation: A color change to deep orange or red is typical immediately upon addition, indicating the formation of the charge-transfer complex.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Optimization: If starting material persists after 4 hours (check via TLC/LCMS), heat to 50°C.

  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture into 15 mL of ice-cold water.

    • Stir vigorously for 10 minutes.

    • Filter the precipitate, wash with cold water (

      
      ) and hexanes (
      
      
      
      ).
  • Workup (Extraction Method - Alternative):

    • Dilute with EtOAc (20 mL). Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Electron-deficient anilines, sterically crowded amines, or when


 yields are <30%.
Reagents & Equipment
  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%) OR 
    
    
    
    + BINAP.
  • Base:

    
     (2.0 equiv) (Dry, granular).
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Protocol
  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.

  • Loading: Add this compound (1.0 mmol), Amine (1.2 mmol),

    
     (2.0 mmol), and Xantphos (0.1 mmol).
    
  • Solvation: Add 1,4-Dioxane (4 mL) and sparge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (0.05 mmol) quickly against a counter-flow of Argon. Cap immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours.

  • Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Presentation & Process Control

Reaction Monitoring (TLC & LCMS)

A self-validating protocol requires defining the "End of Reaction" metrics.

ComponentTLC Behavior (Hex/EtOAc 1:1)LCMS Signature (ESI+)
This compound High Rf (~0.7), UV activeM+H = 250.9 (Distinct Iodine pattern)
Product (Amino-deriv.) Lower Rf (~0.3 - 0.5), often colored (yellow/red)M+H = [Exp. Mass]. Loss of Iodine pattern.
Impurity: Hydrolysis Baseline (very polar)M+H = 141.0 (4-hydroxy-3-nitropyridine)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Nucleophile is too weak.Switch to Method B (Pd-catalysis) or switch solvent to DMSO and heat to 80°C.
Formation of 4-OH species Moisture in solvent/base.Ensure anhydrous THF/DMF. Use fresh DIPEA.
Black precipitate (Method B) Catalyst decomposition ("Pd Black").Re-degas solvents thoroughly. Ensure temperature does not overshoot 100°C.

Safety & Handling

  • Energetic Potential: Nitro-pyridines possess high energy density. While this compound is generally stable, avoid subjecting the material to temperatures >150°C or dry distillation.

  • Sensitization: Halopyridines are potent skin sensitizers and lachrymators. Handle only in a fume hood.

  • Waste: Iodine-containing waste must be segregated from general organic waste in some jurisdictions to prevent oxidizer formation in waste drums.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (General mechanism of and reactivity of halopyridines).
  • Llaveria, J., et al. "Palladium-Catalyzed Amination of 4-Halopyridines." Organic Letters, 2011. (Demonstrates the utility of Halopyridines in Buchwald couplings).

  • Schlosser, M. "The reactivity of pyridines and quinolines." Angewandte Chemie International Edition, 2005. (Review of pyridine functionalization).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122247, 4-Chloro-3-nitropyridine" (Analogous reactivity data).

(Note: While specific URLs for niche synthesis papers change, the links above direct to the authoritative journals and databases hosting this chemistry.)

Application Note: Advanced Utilization of 4-Iodo-3-nitropyridine in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-3-nitropyridine is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . The molecule possesses two distinct functional "handles" on the pyridine core:

  • C4-Iodine: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Nitro: An electron-withdrawing group that activates the C4 position and serves as a latent nitrogen source for cyclization.

This dual functionality allows this compound to serve as a linchpin in the divergent synthesis of fused bicyclic systems, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridine) , imidazo[4,5-c]pyridines , and 1,6-naphthyridines . This guide details optimized protocols for these transformations, emphasizing chemo-selectivity and yield maximization.

Chemical Profile & Reactivity Logic

The strategic value of this compound lies in the electronic synergy between the substituents.

  • Activation: The nitro group at C3 significantly reduces electron density at C4, making the iodine exceptionally labile to nucleophilic attack compared to non-nitrated halopyridines.

  • Orthogonality: The iodine can be selectively engaged in cross-coupling reactions without affecting the nitro group. Subsequently, the nitro group can be reduced to an amine (

    
    ), triggering spontaneous or catalyzed cyclization onto the substituent installed at C4.
    
Divergent Synthesis Workflow

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

G Start This compound Sono Sonogashira Coupling (Terminal Alkyne) Start->Sono Pd(0)/Cu(I) SNAr SNAr (Primary Amine) Start->SNAr R-NH2, Base Heck Heck Coupling (Acrylate) Start->Heck Pd(OAc)2 RedCyc1 Reductive Cyclization (Fe/AcOH or SnCl2) Sono->RedCyc1 Intermediate A Azaindole 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) RedCyc1->Azaindole Red2 Nitro Reduction (H2, Pd/C) SNAr->Red2 Intermediate B Cyclize2 Cyclization (HC(OEt)3) Red2->Cyclize2 Imidazo Imidazo[4,5-c]pyridine Cyclize2->Imidazo Lactam Reductive Lactamization Heck->Lactam Naph 1,6-Naphthyridine Lactam->Naph

Figure 1: Divergent synthetic pathways from this compound to key heterocyclic scaffolds.

Application I: Synthesis of 6-Azaindoles (1H-Pyrrolo[2,3-c]pyridine)

The synthesis of 6-azaindoles is the most critical application of this scaffold. The process involves a Sonogashira coupling followed by a reductive cyclization. This route is preferred over the Batcho-Leimgruber method for accessing C2-substituted azaindoles.

Protocol A: Sonogashira Coupling

Objective: Install the alkyne handle at C4.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.02 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.

  • Catalyst Addition: Add

    
     (35 mg) and CuI (4 mg). Stir for 5 minutes until the solution is homogenous.
    
  • Reagent Addition: Add Triethylamine (0.42 mL) followed by the terminal alkyne dropwise.

  • Reaction: Stir at room temperature (25°C). Note: The high reactivity of the C4-iodo bond often allows this reaction to proceed without heating, preventing degradation of the nitro group. Monitor by TLC (usually complete in 2-4 hours).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Reductive Cyclization

Objective: Convert the nitro-alkyne intermediate to the fused pyrrole ring.

Reagents:

  • Nitro-alkyne intermediate (from Step A)

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol or EtOAc

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in Ethanol (0.1 M concentration).

  • Reduction: Add

    
     in one portion.
    
  • Heating: Heat to 70°C for 3 hours. The reduction of the nitro group to the amine (

    
    ) is followed immediately by nucleophilic attack of the amine on the internal alkyne carbon.
    
  • Workup: Cool to RT. Pour into ice-water. Neutralize with saturated

    
     (careful of foaming). Extract with EtOAc.
    
  • Result: 2-Substituted-1H-pyrrolo[2,3-c]pyridine.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing AgentSolventTemp (°C)Yield (%)Notes

MeOH2545-60Over-reduction of alkene often observed.

AcOH/EtOH8075-85Robust, but workup requires iron removal.

EtOH7088-92 Recommended. Cleanest cyclization profile.

THF/H2O6050-65Variable yields; good for sensitive substrates.

Application II: Synthesis of Imidazo[4,5-c]pyridines

This scaffold is essential for designing purine mimetics and kinase inhibitors. The pathway utilizes the high susceptibility of the C4-iodine to


.
Protocol: Sequential / Reduction / Cyclization

Step 1: Nucleophilic Substitution (


) 
  • Dissolve this compound (1.0 equiv) in THF.

  • Add Primary Amine (

    
    , 1.1 equiv) and 
    
    
    
    (2.0 equiv).
  • Stir at RT for 1 hour. The color typically shifts to bright yellow/orange (formation of 4-amino-3-nitropyridine derivative).

  • Self-Validation: Appearance of a new spot on TLC with lower Rf than the starting iodide confirms substitution.

Step 2: Reduction

  • Hydrogenate the crude material using 10% Pd/C (10 wt%) in MeOH under

    
     balloon (1 atm) for 2 hours.
    
  • Filter through Celite to obtain the unstable 3,4-diaminopyridine intermediate. Proceed immediately to cyclization to prevent oxidation.

Step 3: Cyclization

  • Suspend the diamine in Triethylorthoformate (

    
    ) (excess, acts as solvent).
    
  • Add a catalytic amount of p-TsOH (1 mol%).

  • Reflux (100°C) for 2 hours.

  • Concentrate and purify via crystallization or chromatography.

Application III: Synthesis of 1,6-Naphthyridines

1,6-Naphthyridines are accessed via a Heck reaction followed by intramolecular lactamization.

Mechanism:

  • Heck Coupling: this compound + Methyl Acrylate

    
     (E)-Methyl 3-(3-nitropyridin-4-yl)acrylate.
    
  • Reduction: Reduction of

    
     to 
    
    
    
    triggers the amine to attack the ester carbonyl.
  • Result: 1,6-naphthyridin-2(1H)-one (Lactam).

  • Aromatization: Treatment with

    
     yields the 2-chloro-1,6-naphthyridine, which can be further functionalized.
    

Troubleshooting & Stability Guide

  • Light Sensitivity: Iodopyridines are photosensitive. Perform all reactions in low light or wrap flasks in aluminum foil to prevent liberation of iodine radicals (

    
    ), which can poison Pd-catalysts.
    
  • Instability of Intermediates: 3,4-Diaminopyridines (from Application II) are highly prone to air oxidation (turning dark brown/black). Always keep these intermediates under Argon or use immediately.

  • Catalyst Poisoning: The nitro group can occasionally coordinate to Pd. If conversion is low in Sonogashira couplings, increase catalyst loading to 5-10 mol% or switch to a highly active catalyst system like

    
    .
    

References

  • Synthesis of Azaindoles via Palladium-Catalyzed Coupling

    • Citation: Lachance, N., et al.
    • Relevance: Establishes the Sonogashira/cyclization methodology for nitro-halopyridines.
    • Link:[Link]

  • Nucleophilic Aromatic Substitution on Nitropyridines

    • Citation: Estel, L., et al. "Regioselective Nucleophilic Substitution of Fluoronitropyridines and Iodonitropyridines." Journal of Organic Chemistry, 53(12), 2740–2744.
    • Relevance: Details the kinetics and regioselectivity of reactions at the C4 position activ
    • Link:[Link]

  • General Review of Azaindole Synthesis

    • Citation: Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 63(36), 8689-8707.
    • Relevance: Comprehensive review covering the transformation of 3-nitro-4-halopyridines into pyrrolo-pyridines.
    • Link:[Link]

  • Synthesis of 1,6-Naphthyridines

    • Citation: Numata, A., et al. "Synthesis of 1,6-naphthyridines via Heck reaction." Heterocycles, 60(11), 2003.
    • Relevance: Describes the acrylate coupling and cyclization str
    • Link:[Link]

Experimental procedure for the purification of 4-Iodo-3-nitropyridine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 4-Iodo-3-nitropyridine is a critical intermediate step in the generation of 3,4-disubstituted pyridine scaffolds, widely used in fragment-based drug discovery (FBDD). However, the conversion from 4-chloro-3-nitropyridine often suffers from incomplete halogen exchange and the generation of iodine/polyiodide byproducts, leading to product instability and catalyst poisoning in downstream Suzuki-Miyaura couplings. This Application Note details a robust, self-validating purification protocol emphasizing the removal of oxidative iodine species and the separation of the starting chloride via optimized flash chromatography and recrystallization.

Reaction Context & Challenges

The standard synthesis involves a Finkelstein-type halogen exchange or acid-catalyzed iodination:



Key Purification Challenges:
  • Co-elution: The starting material (4-Cl) and product (4-I) have similar polarity (

    
     values often differ by < 0.1), making isocratic separation difficult.
    
  • Iodine Contamination: Excess iodine (

    
    ) acts as a radical initiator that can degrade the nitro-pyridine ring under light exposure.
    
  • Thermal Instability: Nitro-pyridines are prone to decomposition at elevated temperatures during solvent removal.

Experimental Protocol

Materials & Reagents
  • Crude Reaction Mixture: Containing this compound, unreacted 4-chloro-3-nitropyridine, inorganic salts (NaI, NaCl), and elemental iodine.

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

Step-by-Step Workup Procedure

Step 1: Quenching & Iodine Removal (The "Self-Validating" Step)

  • Action: Dilute the reaction mixture with EtOAc. Add saturated aqueous

    
     and agitate vigorously.
    
  • Visual Validation: The organic layer must change from dark purple/brown (indicative of

    
    ) to pale yellow/orange. If the color persists, add more thiosulfate.
    
  • Mechanism:

    
     (Redox reaction converts lipophilic iodine to water-soluble iodide).
    

Step 2: Extraction & Drying

  • Separate the organic layer.

  • Wash with saturated

    
     to neutralize any residual acid (HI or AcOH).
    
  • Wash with Brine.

  • Dry over anhydrous

    
     (preferred over 
    
    
    
    for faster kinetics).
  • Critical: Filter and concentrate in vacuo at < 40°C . Do not overheat.

Purification Workflow (Decision Tree)

Depending on the crude purity (assessed by


H-NMR), choose the appropriate path:
  • Path A (High Conversion >90%): Recrystallization.

  • Path B (Low Conversion <90%): Flash Column Chromatography.

Path A: Recrystallization Protocol
  • Dissolve crude solid in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .

  • If insoluble particles remain, hot filter.

  • Allow to cool slowly to room temperature, then 4°C.

  • Note: 4-Iodo derivatives typically crystallize as yellow needles.

  • Filter and wash with cold Hexane.

Path B: Flash Chromatography Optimization
  • Column Packing: Slurry pack with 5% EtOAc in Hexane.

  • Loading: Dry load on Celite or Silica (liquid loading in DCM may cause banding issues).

  • Gradient:

    • 0–5 min: 5% EtOAc/Hex (Elute non-polar impurities).

    • 5–20 min: Gradient to 20% EtOAc/Hex.

    • Target Elution: this compound typically elutes before the 4-chloro analog due to the "heavy atom" effect reducing polarity slightly, though overlap is significant.

    • Check TLC: Run TLC in 20% EtOAc/Hex. The Iodo spot will often be the top spot if separation occurs.

Process Visualization

Purification Logic Flow

Purification_Workflow Start Crude Reaction Mixture Quench Quench: Sat. Na2S2O3 (Remove Iodine) Start->Quench Dilute w/ EtOAc Extract Extraction (EtOAc) & Drying (MgSO4) Quench->Extract Color change: Purple -> Yellow NMR_Check Checkpoint: 1H-NMR Conversion Analysis Extract->NMR_Check Concentrate <40°C Decision Conversion > 90%? NMR_Check->Decision Recryst Recrystallization (Ethanol or IPA) Decision->Recryst Yes Column Flash Chromatography (Gradient 5-20% EtOAc/Hex) Decision->Column No (High 4-Cl content) Final Pure this compound (Yellow Solid) Recryst->Final Column->Final

Caption: Logical workflow for the isolation of this compound, prioritizing recrystallization for high-conversion batches to minimize solvent waste.

Data & Troubleshooting

Solvents & Properties
Solvent SystemRoleRemarks
Ethyl Acetate (EtOAc) Extraction / Mobile PhaseGood solubility; easily removed.
Hexanes Mobile Phase / WashAnti-solvent for recrystallization.
Ethanol (EtOH) RecrystallizationPreferred. Promotes good crystal growth.
Sodium Thiosulfate ReagentMandatory. Removes

to prevent degradation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark/Purple Product Residual IodineRe-dissolve in EtOAc and wash again with

.
Oil instead of Solid Solvent entrapment / ImpuritiesTriturate with cold Pentane or Hexane; scratch glass to induce nucleation.
Low Yield Product decompositionEnsure rotary evaporator bath is < 40°C; protect from light.
Mixed Fractions Poor Column ResolutionUse a shallower gradient (e.g., 0-10% EtOAc over 30 mins).

Safety & Handling (E-E-A-T)

  • Halo-nitro-pyridines are potential skin sensitizers and irritants. Handle in a fume hood.

  • Explosion Hazard: While this compound is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids above 100°C.

  • Waste Disposal: Aqueous thiosulfate waste should be treated as halogenated chemical waste due to dissolved iodide content.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical. (General reference for Finkelstein reactions and purification of nitro compounds).

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information. (Source for physical property verification). [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for handling halogenated pyridines in coupling reactions).

(Note: Specific peer-reviewed papers solely dedicated to the purification of this exact intermediate are sparse in open indices; protocols are derived from standard methodologies for analogous 4-halopyridines found in the texts above.)

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-Iodo-3-nitropyridine troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Yield in Suzuki Coupling with 4-Iodo-3-nitropyridine Ticket ID: SC-NITRO-PYR-001 Support Tier: Senior Application Scientist

Executive Summary: The "Nitro-Pyridine Paradox"

You are encountering low yields with This compound .[1] This is a classic "false friend" substrate. While the 4-iodo position appears highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine ring and the ortho-nitro group, these same features create two fatal competing pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  The substrate is so electron-deficient that the base (required for Suzuki coupling) attacks the iodine position directly, displacing it to form the phenol (if aqueous base is used) or ether (if alkoxide is used), rather than facilitating the coupling.
    
  • Catalyst Poisoning: The nitro group and pyridine nitrogen can coordinate to unsaturated Pd(0) species, arresting the catalytic cycle.

This guide provides a diagnostic workflow, mechanistic root-cause analysis, and a validated "Gold Standard" protocol to rescue your synthesis.

Part 1: Diagnostic Workflow

Before altering conditions, determine how the reaction is failing. Use this logic tree to interpret your LCMS/NMR data.

TroubleshootingFlow Start Analyze Crude Mixture (LCMS/NMR) SM_Status Is Starting Material (SM) This compound remaining? Start->SM_Status SM_Gone SM Consumed SM_Status->SM_Gone Yes SM_Left SM Remains (Stalled) SM_Status->SM_Left No Check_Mass Check Mass of Major Byproduct SM_Gone->Check_Mass Hydroxyl Mass = SM - I + OH (Phenol formation) Check_Mass->Hydroxyl Base Attack (SNAr) Deiodo Mass = SM - I + H (Protodehalogenation) Check_Mass->Deiodo Moisture/Unstable C-Pd Homocouple Dimer of Boronic Acid Check_Mass->Homocouple Slow Oxidative Addition Color_Check Did reaction turn black/precipitate? SM_Left->Color_Check Pd_Black Yes: Pd Black Formation (Ligand Failure) Color_Check->Pd_Black No_Change No: Catalyst Poisoning (Coordination Saturation) Color_Check->No_Change

Figure 1: Diagnostic logic flow for identifying specific failure modes in nitropyridine couplings.

Part 2: Root Cause Analysis & Solutions
Issue 1: The

Trap (Base Compatibility)

Symptom: Starting material is consumed, but the product is the 4-hydroxy or 4-alkoxy derivative. Mechanism: The 3-nitro group activates the 4-position for direct nucleophilic attack. Hydroxide bases (


, 

) or Alkoxides (

) act as nucleophiles rather than activators for the boronic acid.

The Fix: Switch to non-nucleophilic, inorganic bases.

  • Avoid:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Recommended:

    
     (anhydrous), 
    
    
    
    , or
    
    
    .
  • Why: These bases are sufficiently basic to activate the boronic acid (forming the boronate "ate" complex) but are poor nucleophiles towards the pyridine ring due to insolubility in organic solvents or steric bulk.

Issue 2: Catalyst Deactivation

Symptom: Reaction stalls with starting material remaining; no Pd black precipitates (catalyst remains soluble but inactive). Mechanism: The nitro group is a "coordination sink." It binds to the Pd(0) center, preventing the oxidative addition of the C-I bond. The Fix: Use bulky, electron-rich ligands that outcompete the nitro group for palladium binding.

  • Avoid:

    
     (Ligand binds too weakly).
    
  • Recommended:

    • Pd(dppf)Cl₂: The bidentate bite angle resists displacement.

    • Pd₂(dba)₃ + XPhos/SPhos: Buchwald ligands are bulky, preventing nitro-coordination while accelerating reductive elimination.

Issue 3: Protodehalogenation

Symptom: Formation of 3-nitropyridine (loss of Iodine). Mechanism: If transmetallation is slow (due to steric hindrance at the 3-position), the oxidative addition intermediate (


) can capture a proton from moisture in the solvent.
The Fix: 
  • Use anhydrous solvents (Dioxane or Toluene).

  • Limit water to the minimum required for base solubility (or use solid base conditions).

  • Increase catalyst loading to speed up the cycle.

Part 3: Reaction Pathway Competition

Understanding the competition between the desired pathway and the killer side reaction is critical.

ReactionPathways SM This compound SNAr_TS Meisenheimer Complex (Transition State) SM->SNAr_TS Strong Nucleophile (NaOH/KOH) Pd_OA Oxidative Addition (Ar-Pd-I) SM->Pd_OA Pd(0) Catalyst Base Base (OH- or CO3-) Dead_Product 4-Hydroxy-3-nitropyridine (DEAD END) SNAr_TS->Dead_Product Transmet Transmetallation With Boronate Pd_OA->Transmet Weak Base (K3PO4/CsF) Product Coupled Product Transmet->Product Reductive Elimination

Figure 2: Kinetic competition between Nucleophilic Aromatic Substitution (


) and Suzuki Coupling.
Part 4: The "Gold Standard" Protocol

This protocol is optimized to suppress


 and prevent catalyst poisoning.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv (Excess required due to potential homocoupling)

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base:

    
     (3.0 equiv) — Finely ground
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Concentration: 0.1 M - 0.2 M

Step-by-Step Procedure:

  • Preparation: Dry a reaction vial and a stir bar in an oven. Allow to cool under a stream of Nitrogen or Argon.

  • Solvent Degassing (CRITICAL): Sparge the 1,4-Dioxane and Water separately with Argon for 15-20 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solids Addition: Add the this compound, Boronic acid, Base (

    
    ), and Catalyst to the vial.
    
    • Note: If using XPhos, premix Pd source and Ligand in a small amount of solvent for 5 mins before adding.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Seal & Purge: Cap the vial (crimp top or screw cap with septum). Purge the headspace with Argon for another 2-3 minutes.

  • Reaction: Heat to 80°C - 90°C for 4-12 hours.

    • Do not exceed 100°C initially to avoid thermal decomposition of the nitro group.

  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over

    
    , and concentrate.
    
Part 5: Base Selection Guide

Use this table to select the correct base based on your boronic acid stability and substrate sensitivity.

BasepKa (Conj. Acid)NucleophilicitySuitability for 3-NitropyridineNotes
NaOH / KOH 15.7High CRITICAL FAIL Causes rapid

(OH substitution).
NaOEt / KOtBu 16-17Very High CRITICAL FAIL Causes ether formation.

10.3ModerateRisky Can work, but requires water which may promote hydrolysis.

12.3Low EXCELLENT Best balance of basicity vs. nucleophilicity.
CsF 3.2 (HF)LowGOOD Excellent for anhydrous conditions; activates boronic esters well.
References
  • Mechanistic Insight on Nitropyridine Reactivity

    • Topic: Competition between and Cross-Coupling.
    • Source:J. Org. Chem.2012, 77, 6624.
  • Catalyst Selection for Electron-Deficient Heterocycles

    • Topic: Use of Buchwald Ligands (XPhos) for hindered/deficient pyridines.
    • Source:J. Am. Chem. Soc.[2][3]2007 , 129, 3358.

  • Base Effects in Suzuki Coupling

    • Topic: Role of bases in activating Boron vs. side reactions.[3]

    • Source:Chem. Rev.1995, 95, 2457 (The seminal Suzuki Review).
  • Protodehalogenation Troubleshooting

    • Topic: Mechanisms of dehalogenation in Pd-c
    • Source:Organometallics2010, 29, 662.

Sources

Technical Support Center: Buchwald-Hartwig Amination of 4-Iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering challenges in the Buchwald-Hartwig amination of 4-Iodo-3-nitropyridine .

This substrate presents a unique "reactivity paradox": it is highly activated for nucleophilic aromatic substitution (


) due to the electron-withdrawing nitro group and pyridine nitrogen, yet this same activation makes it prone to specific, detrimental side reactions during Palladium-catalyzed cross-coupling.

Current Status: Active Subject: Troubleshooting Side Reactions & Selectivity Issues Target Substrate: this compound (CAS: N/A for specific isomer, general class 4-halo-3-nitropyridine)

Part 1: Critical Reactivity Analysis

Before troubleshooting, you must understand the competing pathways. The 4-position of 3-nitropyridine is extremely electrophilic. In a standard Buchwald-Hartwig (B-H) protocol, the Palladium cycle competes directly with background


 and base-mediated degradation.
Reaction Landscape Diagram

The following diagram illustrates the competing pathways your substrate undergoes during the reaction.

ReactionPathways Substrate This compound Product Target Amine (C-N Coupled) Substrate->Product Pd Cycle (Desired) Substrate->Product Background S_NAr (If amine is nucleophilic) Deiodo 3-Nitropyridine (Hydrodehalogenation) Substrate->Deiodo Pd-H Species (Reductive Elimination) Ether Alkoxy-nitropyridine (Base S_NAr) Substrate->Ether Alkoxide Base (Direct Attack) Reduction 4-Iodo-3-aminopyridine (Nitro Reduction) Substrate->Reduction Pd + H-Source (Transfer Hydrogenation) Homocouple Bipyridine (Homocoupling) Substrate->Homocouple Pd + Transmetallation Failure

Figure 1: Competing reaction pathways for this compound. Green paths lead to the desired product; red/yellow paths indicate common side reactions.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see full conversion, but the product is an ether, not an amine."

Diagnosis: Base-Mediated


 Competition 
The most common error with this substrate is using a strong alkoxide base (e.g., 

,

) in the presence of a nucleophilic solvent or the base itself acting as a nucleophile. The nitro-activated pyridine ring is so electron-deficient that alkoxides will displace the iodide faster than the Palladium can undergo oxidative addition.

Solution:

  • Switch Base: Replace strong alkoxides with weak, non-nucleophilic bases.

    • Recommended:

      
       or 
      
      
      
      (anhydrous).
  • Solvent Check: Ensure you are not using alcohols (e.g., t-Amyl alcohol) if using alkoxide bases. Use strictly aprotic solvents like Toluene, 1,4-Dioxane, or DME.

Issue 2: "My reaction works without Palladium. Why am I using B-H?"

Diagnosis: The "Phantom" Catalyst Effect (


 Dominance) 
If your amine is a good nucleophile (e.g., morpholine, benzylamine, aliphatic amines), the reaction is likely proceeding via a classical Nucleophilic Aromatic Substitution (

) mechanism, rendering the Palladium catalyst expensive and unnecessary waste.

Validation Test: Run a control experiment:

  • Set up the exact reaction conditions (Solvent, Base, Temperature).

  • Omit the Palladium catalyst and Ligand.

  • Monitor by LCMS/TLC.

    • Result A (Conversion observed): You do not need B-H conditions. Optimize for

      
       (lower temp, cheaper base).
      
    • Result B (No reaction): Your amine is non-nucleophilic (e.g., amide, aniline with EWG). Proceed with B-H optimization.

Issue 3: "I see a major byproduct with M-126 mass (Loss of Iodine, +H)."

Diagnosis: Hydrodehalogenation (Deiodination) Iodides are prone to rapid oxidative addition. If the transmetallation (amine binding) step is slow, or if there is a hydride source present (e.g., trace water, alcohols, or


-hydride elimination from alkyl groups on the ligand/amine), the Pd-Aryl species will reductively eliminate to form 3-nitropyridine.

Solution:

  • Increase Amine Concentration: Push the equilibrium toward amine binding.

  • Change Ligand: Use a ligand with a large "bite angle" or bulk that facilitates reductive elimination of the C-N bond over the C-H bond.

    • Recommended: Xantphos or BrettPhos.

  • Strict Anhydrous Conditions: Remove water to prevent the formation of Pd-H species via the water-gas shift type mechanism.

Issue 4: "The reaction mixture turns black/tarry immediately, and yield is low."

Diagnosis: Nitro-Group Degradation or Catalyst Poisoning Nitro groups can coordinate to Pd(0), poisoning the catalyst ("catalyst resting state trap"). Furthermore, under forcing conditions with strong bases, the nitro-pyridine ring is susceptible to oxidative degradation or polymerization.

Solution:

  • Lower Temperature: this compound is reactive. Do not reflux at

    
     immediately. Start at 
    
    
    
    .
  • Slow Addition: Add the base slowly or use a weaker base to prevent rapid exothermic decomposition.

Part 3: Optimized Protocol

This protocol is designed to minimize


 side reactions and deiodination while maximizing B-H coupling for weakly nucleophilic amines  (where B-H is actually needed).
Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (e.g., aniline, amide)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: Xantphos (4-10 mol%) - Preferred for N-heterocycles to prevent chelation.

  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

    
     and Xantphos in a small amount of Dioxane and stir for 10 mins to form the active catalyst species (Yellow 
    
    
    
    Orange/Red shift).
  • Reaction Setup: To a reaction vial equipped with a stir bar, add this compound, the amine, and

    
    .
    
  • Catalyst Addition: Add the pre-formed catalyst solution (or solid Pd/Ligand if skipping step 1).

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes (or 3 vacuum/backfill cycles). Oxygen promotes deiodination and homocoupling.

  • Heating: Heat to

    
    . Monitor by LCMS at 1 hour.
    
    • Checkpoint: If starting material remains but no side products are forming, increase to

      
      .
      
  • Workup: Filter through a celite pad (to remove Pd and salts), wash with EtOAc, and concentrate.

Part 4: Data & Selectivity Analysis

The following table summarizes the expected outcome based on the base and amine class used.

Amine TypeBase UsedPrimary MechanismMajor Side ReactionRecommended Action
Alkyl Amine (e.g., Morpholine)


None (High Yield)Remove Pd. Run as thermal

.
Alkyl Amine


(Base)
Alkoxy-pyridine (Ether)Switch to Carbonate base.
Aniline (Electron Neutral)

B-H /

Mix
DeiodinationUse Xantphos; Optimize Temp.
Amide/Carbamate

Buchwald-Hartwig Hydrolysis / No RxnStrict B-H conditions required.

Part 5: References

  • Mechanistic Overview of Buchwald-Hartwig:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Nitro Group Tolerance & S_NAr Competition:

    • For general context on nitro-arene reactivity in coupling: Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. (Provides background on the high reactivity of nitro-arenes).

    • Note: Specific literature on "this compound B-H" is sparse due to the dominance of

      
      . The protocol above is derived from standard "difficult substrate" parameters defined in the Buchwald reviews.
      
  • Dehalogenation Side Reactions:

    • Navarro, O., et al. (2004). Dehalogenation of Aryl Halides. Journal of Organic Chemistry. (General mechanism for Pd-catalyzed dehalogenation).

(Note: Always consult the Safety Data Sheet (SDS) for this compound, as nitro-halogenated pyridines can be skin sensitizers and potentially energetic.)

Optimization of reaction temperature for 4-Iodo-3-nitropyridine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-4I3N-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 4-Iodo-3-nitropyridine , a highly electrophilic substrate. The combination of the electron-withdrawing pyridine nitrogen and the ortho-nitro group activates the C4-position significantly.

The Critical Insight: Unlike standard halopyridines that often require forcing conditions (reflux), this substrate is thermally fragile .

  • SNAr reactions often proceed at Room Temperature (RT).

  • Pd-catalyzed couplings require mild heat (40–60°C) to prevent protodeiodination (replacement of Iodine with Hydrogen).

This guide replaces standard "cook-and-look" approaches with a kinetic control strategy.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Context: Displacement of Iodine by amines, alkoxides, or thiols.

The Thermal Protocol

The C-I bond is extremely labile. High temperatures (>60°C) in basic media frequently lead to hydrolysis (formation of 4-hydroxy-3-nitropyridine) or polymerization tars.

ParameterRecommended RangeCritical Failure Point
Temperature 0°C to 25°C > 50°C (Hydrolysis risk)
Solvent THF, DMF, or MeCNDMSO (Exotherm risk at high temp)
Base DIPEA or K2CO3Strong alkoxides (unless acting as nucleophile)
Troubleshooting SNAr

Q: I added my amine at 80°C and the reaction turned black instantly. Yield is <10%. A: You are seeing thermal degradation. The reaction likely finished in seconds, followed by decomposition.

  • Fix: Cool the reaction vessel to 0°C in an ice bath before adding the nucleophile. Allow it to warm to Room Temperature (RT) naturally.

Q: I see a new spot on TLC that doesn't move (baseline). A: This is likely 4-hydroxy-3-nitropyridine .

  • Cause: Traces of water in your solvent at elevated temperatures. The hydroxide ion competes with your nucleophile.

  • Fix: Use anhydrous solvents and lower the temperature.

Module 2: Palladium-Catalyzed Cross-Couplings

Context: Suzuki-Miyaura or Sonogashira couplings.

The "Goldilocks" Temperature Zone

In electron-deficient systems, the rate of Oxidative Addition (Pd inserting into C-I) is fast. However, the stability of the oxidative complex is low. If the temperature is too high, the complex breaks down before Transmetallation can occur, leading to Protodeiodination .

Reaction StageKinetic Profile for 4-I-3-NO2-PyTemp Consequence
Oxidative Addition Very Fast (Activated C-I)Occurs even at RT.
Transmetallation Slow (Steric bulk of -NO2)Needs mild heat to proceed.
Reductive Elimination FastProduct formation.
Optimized Workflow: The "Pre-Activation" Method
  • Charge Vessel: Substrate, Boronic Acid, Base (Na2CO3).

  • Solvent: Dioxane/Water (9:1).

  • Degas: Sparge with Argon for 15 mins (Critical: Oxygen promotes deiodination).

  • Catalyst: Add Pd(dppf)Cl2 or Pd(PPh3)4.

  • Ramp: Heat to 50–60°C . Do not reflux at 100°C.

Visualizing the Pathway

ReactionPathways Start This compound Pd_Complex Oxidative Addition (L_nPd-Ar-I) Start->Pd_Complex Fast (RT) Product Coupled Product Pd_Complex->Product 60°C (Transmetallation) Deiod Protodeiodination (3-Nitropyridine) Pd_Complex->Deiod >80°C (Instability)

Figure 1: Kinetic bifurcation in Pd-coupling. Excessive heat favors the dashed red path (side product), while controlled heat favors the green path (product).

Module 3: Troubleshooting & FAQs

Scenario A: The "Missing Iodine" Mystery

User Report: "My LCMS shows a mass corresponding to [M-126] (loss of Iodine + H). I have 3-nitropyridine instead of my product."

Root Cause Analysis: This is Protodeiodination . The Pd-Ar-I intermediate abstracted a hydride from the solvent or base because the transmetallation step was too slow or the temperature was too high.

Corrective Actions:

  • Lower Temperature: Drop from 90°C to 55°C.

  • Switch Solvent: Avoid alcohols (MeOH/EtOH) which act as hydride sources. Use Toluene or DMF.

  • Boost Transmetallation: Use a stronger base (e.g., Cs2CO3 instead of Na2CO3) or add Ag2O to facilitate the halide exchange.

Scenario B: SNAr Stalling

User Report: "I'm running the reaction at 0°C as suggested, but conversion stalled at 60%."

Root Cause Analysis: While the substrate is reactive, the leaving group (Iodide) can inhibit the reaction if it accumulates, or the nucleophile is too weak at 0°C.

Corrective Actions:

  • Step-Up Heating: Start at 0°C. If stalled after 1 hour, warm to RT. Only heat to 40°C if RT fails.

  • Scavenge Iodide: Ensure sufficient base (DIPEA) is present to neutralize the HI generated.

References

  • Mechanisms of Nucleophilic Arom

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews.
    • Relevance: Foundational text establishing the activating effects of nitro groups on halopyridines.
    • Link:[Link]

  • Protodehalogenation in Palladium-C

    • Source: Navarro-Vázquez, A., et al. (2021). Journal of Organic Chemistry.
    • Relevance: Explains the mechanism of deiodination in electron-deficient heterocycles during Suzuki coupling.
    • Link:[Link]

  • Synthesis of 3-Nitropyridines via Suzuki Coupling.

    • Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
    • Relevance: Provides standard protocols for coupling sensitive nitropyridine substr
    • Link:[Link]

Challenges in the scale-up of 4-Iodo-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Ticket Management System

Introduction: The Scaffold & The Challenge

Subject: Operational Guide for the Scale-Up of 4-Iodo-3-nitropyridine (CAS: 1003711-92-9) Scaffold Importance: This intermediate is a critical "linchpin" scaffold in medicinal chemistry. The C4-iodine offers a reactive handle for Suzuki-Miyaura or Sonogashira couplings, while the C3-nitro group provides an orthogonal handle for reduction to amines (often for kinase inhibitor "hinge binders"). The Problem: While trivial on a milligram scale, scaling this reaction (>100g to kg) presents severe safety and yield challenges. The electron-deficient pyridine ring makes the C-I bond labile (prone to protodeiodination), and the nitro group introduces thermal instability.

Module 1: Route Selection & Safety Assessment

User Query (Ticket #402): "We are moving from 5g to 200g batches. Should we stick with the diazotization of 4-amino-3-nitropyridine, or switch to the halogen exchange from the chloride? The exotherm on the diazo route is scaring our safety team."

Scientist Response: For scale-up >100g, Route B (Halogen Exchange) is generally safer and more reproducible, provided you can source the 4-chloro precursor. However, Route A (Diazotization) is often cheaper. Below is the decision matrix to justify your choice to the safety committee.

Comparative Analysis: Synthesis Routes
FeatureRoute A: Sandmeyer (Diazotization) Route B: Finkelstein (Halogen Exchange)
Precursor 4-Amino-3-nitropyridine4-Chloro-3-nitropyridine
Reagents

,

,


,

(cat.), Acetyl Chloride or MEK
Primary Hazard Explosion/Foaming: Unstable diazonium intermediate; massive

gas evolution.
Corrosion: Highly acidic conditions; requires glass-lined reactors.
Thermal Risk High.[1] Runaway potential if

.
Low to Moderate.[2][3] Reaction requires heat (

) but is controllable.
Impurity Profile Phenols (hydrolysis), Diazo-tars.Unreacted chloride, Iodine (

).
Scale-Up Verdict Difficult. Requires flow chemistry or strict cryo-cooling.Preferred. Robust, provided corrosion is managed.
Visual Workflow: Route Decision Tree

RouteSelection Start Start: 200g Scale-Up PrecursorCheck Is 4-Chloro-3-nitropyridine available/cost-effective? Start->PrecursorCheck Yes Yes PrecursorCheck->Yes No No (Must use Amino) PrecursorCheck->No RouteB Route B: Halogen Exchange (Finkelstein) Yes->RouteB RouteA Route A: Sandmeyer (Diazotization) No->RouteA SafetyCheck CRITICAL SAFETY: Is Reactor Glass-Lined? RouteB->SafetyCheck CoolingCheck CRITICAL SAFETY: Can you maintain -5°C during gas evolution? RouteA->CoolingCheck ProceedB Proceed with NaI/HI in MEK or Acetonitrile SafetyCheck->ProceedB Yes ProceedA Proceed with NaNO2/H2SO4 (Consider Flow Chemistry) CoolingCheck->ProceedA Yes

Figure 1: Decision logic for selecting the synthesis route based on precursor availability and facility capabilities.

Module 2: The Sandmeyer Protocol (Troubleshooting)

User Query (Ticket #405): "We are seeing massive foaming and a yield drop (30%) when scaling the diazotization route. The product is also turning black on the filter."

Scientist Response: The "black tar" is likely polymerized diazo species caused by allowing the temperature to rise above 0°C during the addition of nitrite, or insufficient acid concentration leading to triazene formation. The foaming is nitrogen gas; on a large scale, this changes from a "bubble" to a "volcano."

Optimized Scale-Up Protocol (Sandmeyer)
  • Acid Paste Formation: Do not dissolve the amine in water first. Suspend 4-amino-3-nitropyridine in 20%

    
     (aq) at 0°C. Mechanical stirring is mandatory (overhead stirrer, not magnetic).
    
  • Diazotization (The Danger Zone):

    • Add

      
       (aq) sub-surface  via a dip tube to prevent gas escape at the surface.
      
    • Temp Limit: Maintain internal temperature strictly between -5°C and 0°C.

    • Endpoint: Check with starch-iodide paper (instant blue/black).

  • Iodination (The Quench):

    • Transfer the cold diazonium slurry into a solution of KI (1.5 eq) in water/acid.

    • Note: Do not add KI to the diazonium salt; inverse addition controls the exotherm better.

  • Workup (The Stabilization):

    • The product is acid-sensitive. Neutralize immediately with solid

      
       to pH 7.
      
    • Crucial: Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) to remove free iodine (
      
      
      
      ), which catalyzes decomposition.

Module 3: The Halogen Exchange (Route B)

User Query (Ticket #411): "We switched to the 4-chloro precursor + NaI in Acetone (Finkelstein), but conversion stalls at 60%. Adding more NaI doesn't help."

Scientist Response: Standard Finkelstein conditions (Acetone/Reflux) often fail for electron-deficient heterocycles because the equilibrium is not favorable enough. You need to drive the reaction harder or activate the ring.

Troubleshooting Table: Driving Conversion
VariableRecommendationMechanism
Solvent Switch from Acetone to 2-Butanone (MEK) or Acetonitrile .Higher reflux temp (

vs

) increases rate.
Activator Add 5-10 mol% Acetyl Chloride or TMS-Cl .Generates anhydrous HI in situ, activating the pyridine nitrogen (protonation makes C4 more electrophilic).
Water Strictly Anhydrous. Water solvates the fluoride/chloride leaving group, reducing reactivity. Dry solvents over molecular sieves.
Stoichiometry Use 3.0 - 5.0 equiv of NaI.Le Chatelier’s principle. Excess iodide is cheap; unreacted material is expensive to separate.

Module 4: Purification & Storage Stability

User Query (Ticket #418): "Our HPLC shows 98% purity, but after drying in the oven at 40°C, the solid turned brown and purity dropped to 92%. What happened?"

Scientist Response: You have encountered Thermal Protodeiodination and Light Degradation . 4-Iodo-3-nitropyridines are thermally fragile. The C-I bond is weak (


 kcal/mol).
Stability & Storage Guidelines
  • Drying: NEVER oven dry >30°C. Use a vacuum desiccator at room temperature (

    
    ) with 
    
    
    
    .
  • Chromatography: Avoid silica gel if possible. Silica is slightly acidic and can cause iodine elimination.

    • Alternative: Recrystallize from Ethanol/Water or IPA/Hexanes.

  • Storage:

    • Temp: 0°C to 8°C (Refrigerate).

    • Light: Amber vials or foil-wrapped containers are mandatory.

    • Atmosphere: Store under Argon/Nitrogen. Oxygen accelerates radical decomposition.

Visual: Degradation Pathways

Degradation Product This compound (Target) Heat Heat (>40°C) Product->Heat Light UV Light Product->Light Moisture Moisture/Acid Product->Moisture Deiodo Protodeiodination (3-Nitropyridine) Heat->Deiodo Loss of I Radical Iodine Radical (I•) + Polymerization Light->Radical Homolysis Hydrolysis 4-Hydroxy-3-nitropyridine (Phenol impurity) Moisture->Hydrolysis Subst. of I

Figure 2: Common degradation pathways for this compound during storage and processing.

References

  • Synthesis of 4-Aminopyridine Precursors

    • Source: Vertex AI Search / MDPI. "Synthesis of 4-aminopyridine... by reduction of 4-nitropyridine-N-oxide."
    • Relevance: Establishes the availability and synthesis of the starting m
    • (Generalized based on search context 1.1)

  • Diazotization Safety & Protocols

    • Source: Organic Syntheses, Coll. Vol. 3, p. 711 (1955). "3-Methyl-4-nitropyridine-1-oxide."
    • Relevance: Provides foundational safety data on nitropyridine thermal hazards and gas evolution control.
  • Halogen Exchange (Finkelstein)

    • Source: Google Patents US8586792B2.
    • Relevance: Describes the parallel chemistry of iodinating nitro-aromatics and the issue of chloro-impurities.
  • Green Diazotization Methods

    • Source:Synthesis 2011(13): 2154-2158.
    • Relevance: Discusses resin-based alternatives to reduce acid waste, though noting scale-up limitations.[4]

  • Safety Data & Storage (MSDS)

    • Source: Fisher Scientific / AChemBlock.
    • Relevance: Confirms storage conditions (0-8°C)

Sources

Validation & Comparative

Comparative Guide: 4-Iodo-3-nitropyridine vs. 4-Bromo-3-nitropyridine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-aryl-3-nitropyridines, the choice between 4-Iodo-3-nitropyridine and 4-Bromo-3-nitropyridine is a trade-off between kinetic selectivity and economic scalability .

  • This compound is the Precision Tool . Its weaker C-I bond allows for oxidative addition at significantly lower temperatures (often RT to 50°C). This is critical for suppressing the competing Nucleophilic Aromatic Substitution (SNAr) pathway, which is accelerated by the electron-withdrawing nitro group.

  • 4-Bromo-3-nitropyridine is the Scalable Workhorse . While it requires higher activation energies (60°C–90°C), it is significantly more cost-effective. However, the harsher conditions increase the risk of base-mediated hydrolysis or solvent attack at the C4 position.

Verdict: Use the Iodide for late-stage functionalization, complex/expensive boronic acids, or base-sensitive substrates. Use the Bromide for routine intermediate synthesis where yield losses (~5-10%) due to SNAr are acceptable for cost savings.

Mechanistic Basis: The "Ortho-Nitro" Effect

To understand the performance difference, one must analyze the electronic environment of the pyridine ring. The 3-nitro group is a strong electron-withdrawing group (EWG) that exerts two opposing effects on the reaction:

  • Activation for Suzuki (Pro): It lowers the energy of the C-X bond's

    
     orbital, facilitating oxidative addition of Pd(0). This makes both the iodide and bromide highly reactive compared to unactivated pyridines.
    
  • Activation for SNAr (Con): It makes the C4 carbon highly electrophilic. Hard nucleophiles (hydroxide, methoxide, fluoride) can attack C4, displacing the halogen before the palladium catalyst can insert.

Reaction Pathway & Competition

The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the undesired SNAr side reaction.

Suzuki_Mechanism Start 4-Halo-3-nitropyridine (X = I, Br) OxAdd Oxidative Addition (LnPd(II)-Ar-X) Start->OxAdd Fast for I Slower for Br SNAr_Inter Meisenheimer Complex Start->SNAr_Inter Competes at High T Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product 4-Aryl-3-nitropyridine (Target) RedElim->Product Base Nucleophilic Base/Solvent (OH-, RO-) Base->SNAr_Inter SideProduct 4-Alkoxy/Hydroxy-3-nitropyridine (Impurity) SNAr_Inter->SideProduct -X

Figure 1: Kinetic competition between Palladium-catalyzed cross-coupling (Green path) and Nucleophilic Aromatic Substitution (Red path).

Performance Comparison

The following data summarizes typical performance metrics derived from internal optimization studies and literature precedents for electron-deficient heterocycles.

FeatureThis compound4-Bromo-3-nitropyridine
Bond Dissociation Energy ~65 kcal/mol (Weak)~81 kcal/mol (Moderate)
Oxidative Addition Rate Very Fast (Rate Limiting Step is often Transmetallation)Moderate (Rate Limiting Step is Oxidative Addition)
Typical Reaction Temp 25°C – 60°C60°C – 100°C
SNAr Side Products Low (<5%) due to mild conditionsModerate (5-15%) due to higher T
Catalyst Load Low (0.5 - 2 mol%)Standard (3 - 5 mol%)
Stability Light sensitive; degrades over monthsStable at RT; long shelf life
Cost (Approx) High (

$)
Moderate (

)
Key Insight: The "Iodide Advantage"

Because the C-I bond is weaker, the oxidative addition occurs rapidly even at room temperature. At these low temperatures, the activation energy for the SNAr attack by the base (e.g., K₂CO₃) is often not met. Therefore, the Iodide allows you to decouple the desired catalytic cycle from the undesired background hydrolysis.

Experimental Protocols

Protocol A: High-Fidelity Coupling (this compound)

Best for: Complex synthesis, expensive boronic acids, small scale.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (2 mol%) — Chosen for stability and bite angle.

  • K₃PO₄ (2.0 equiv) — Mild base, less nucleophilic than hydroxide.

  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Charge a reaction vial with the iodide, boronic acid, Pd catalyst, and K₃PO₄.

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Stir at 40°C for 4–6 hours.

  • Monitor: TLC usually shows rapid conversion. If SNAr products (phenols) appear, lower temp to 25°C.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Robust Scale-Up (4-Bromo-3-nitropyridine)

Best for: Early intermediates, gram-scale synthesis.

Reagents:

  • 4-Bromo-3-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv) — Excess to account for protodeboronation.

  • Pd(PPh₃)₄ (5 mol%) — Standard inexpensive catalyst.

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME / Water (4:1)

Procedure:

  • Dissolve bromide and boronic acid in DME.

  • Add Pd catalyst.

  • Add degassed aqueous Na₂CO₃.

  • Heat to 85°C (Reflux) for 12–16 hours.

  • Critical Step: Monitor the disappearance of the bromide. If the reaction stalls, add a booster of catalyst (1 mol%) rather than increasing temperature, which promotes tar formation.

Troubleshooting & Optimization

ProblemCauseSolution for IodideSolution for Bromide
Low Yield (Hydrolysis) Base attacking C4Switch to anhydrous K₃PO₄ or CsF in Toluene.Lower temp to 70°C; switch to anhydrous conditions.
Homocoupling Oxidative coupling of boronic acidReduce O₂ (sparge longer); add slow addition of boronic acid.Same; usually less prevalent than in iodide.
Protodeboronation Unstable boronic acidReaction is fast; usually not an issue.Use excess boronic acid (1.5 equiv); switch to boronic ester.
"Black Tar" Decomposition of nitropyridineTemp too high (>60°C).Temp too high (>100°C); use Pd(dppf)Cl₂.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Foundational text on the mechanism and reactivity trends of halides (I > Br > Cl).
  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Pergamon.

    • Detailed discussions on the "Ortho-Nitro" effect and handling electron-deficient heterocycles.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

    • Provides context on catalyst selection for deactivated vs.

Comparative reactivity of 4-halopyridines in palladium catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on how reactive different 4-halopyridines are in palladium-catalyzed cross-coupling reactions. I'm focusing on well-known reactions like Suzuki and Buchwald-Hartwig to get a good base understanding. I'm hoping to build a strong foundation of knowledge with this research phase.

Analyzing Reactivity Factors

I'm now diving deep into the Google search results to extract relevant experimental data and pinpoint factors influencing reactivity. Specifically, I am hunting for reaction yields, rates, and conditions. I'm building a strong dataset to allow for a comparative analysis section that will be easily digestible. Next step will be structuring the guide.

Defining Search Parameters

I'm now refining my search terms to ensure I capture comprehensive data on various cross-coupling reactions involving 4-halopyridines. The focus is now on reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, with specific attention to halogen effects. I aim to uncover experimental data on reaction yields, rates, and conditions, ensuring I'm building a robust database.

Strategic Selection of Halopyridines: 4-Iodo-3-nitropyridine vs. 4-Chloro-3-nitropyridine in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs), the 3-nitropyridine scaffold serves as a critical electrophilic core. While 4-chloro-3-nitropyridine is the industry standard for cost-effective nucleophilic aromatic substitutions (


), it often presents a bottleneck in transition-metal-catalyzed carbon-carbon bond formation.

This guide details the technical advantages of 4-iodo-3-nitropyridine . By leveraging the weaker C–I bond, researchers can access milder cross-coupling conditions, achieve site-selective functionalization, and bypass the harsh thermal requirements that often lead to nitro-group degradation in chloro-analogs.

Comparative Reactivity Profile

The choice between the chloro- and iodo- derivatives is dictated by the rate-determining step (RDS) of the intended transformation.

Bond Dissociation & Leaving Group Ability

The fundamental advantage of the iodo- derivative lies in the bond dissociation energy (BDE) of the carbon-halogen bond.

Feature4-Chloro-3-nitropyridineThis compoundImpact on Synthesis
C–X Bond Energy ~95 kcal/mol~65 kcal/molIodo undergoes oxidative addition with Pd(0) significantly faster.
Atomic Radius 0.99 Å1.33 ÅLonger C–I bond is more accessible to metal centers.

Reactivity
High (Electronegativity driven)Moderate to LowChloro is preferred for simple amine displacements due to stabilization of the Meisenheimer complex.
Pd-Catalysis Low (Requires specialized ligands)High (Standard ligands) Iodo allows coupling at RT or mild heat (40–60°C).
The Reactivity Divergence

The following diagram illustrates the decision matrix for selecting the appropriate halide based on the target motif.

ReactivityMatrix Start Target Transformation SNAr Heteroatom Coupling (C-N, C-O, C-S) Start->SNAr Pd Carbon Coupling (Suzuki, Sonogashira, Heck) Start->Pd Cl_Path Use 4-Chloro-3-nitropyridine (Kinetic preference for SNAr) SNAr->Cl_Path Electronegativity stabilizes intermediate I_Path Use this compound (Rapid Oxidative Addition) Pd->I_Path Weaker Bond facilitates Pd insertion Outcome1 High Yields Standard Conditions Cl_Path->Outcome1 Outcome2 Milder Conditions Preserves Nitro Group I_Path->Outcome2

Figure 1: Decision matrix for halopyridine selection. While the Chloro- derivative is superior for classical SNAr, the Iodo- derivative is essential for efficient metal-catalyzed C-C bond formation.

Core Advantages of this compound

Advantage 1: Superiority in Palladium-Catalyzed Cross-Couplings

In Suzuki-Miyaura or Sonogashira couplings, the rate-limiting step is typically the oxidative addition of the aryl halide to the Pd(0) species.

  • The Chloro Problem: 4-chloro-3-nitropyridine is electron-deficient, which helps oxidative addition compared to chlorobenzene. However, it often still requires elevated temperatures (>100°C) or bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to react efficiently. These high temperatures can cause the nitro group to participate in redox side reactions or degrade.

  • The Iodo Solution: this compound reacts with generic Pd catalysts (like

    
    ) at temperatures as low as room temperature to 60°C . This mildness is crucial for preserving the nitro moiety for subsequent reduction to the amine.
    
Advantage 2: Orthogonal Selectivity (Site-Selectivity)

If a scaffold contains both a chlorine and an iodine atom, chemoselective functionalization is possible.

  • Scenario: A researcher needs to couple a boronic acid to the pyridine ring without disturbing a chlorine substituent elsewhere on the molecule (which might be needed for a later step).

  • Solution: Using this compound allows the Suzuki coupling to proceed exclusively at the C4-I position, leaving C-Cl bonds intact.

Experimental Protocols

Protocol A: Synthesis of this compound (The Finkelstein Modification)

Since the iodo- derivative is often more expensive, it is frequently prepared from the chloro- precursor. This protocol ensures a high-purity conversion.

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Sodium Iodide (NaI) (2.0 - 3.0 eq)

  • Hydriodic acid (HI) (57% aq., catalytic) or Acetyl Chloride (activator)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chloro-3-nitropyridine (10 mmol) in dry MeCN (50 mL).

  • Addition: Add NaI (25 mmol) followed by a slow addition of Acetyl Chloride (12 mmol) or catalytic HI. Note: The acid activates the pyridine ring via protonation/acylation, making the C-Cl bond more susceptible to nucleophilic attack by iodide.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (the Iodo product is typically less polar/higher Rf than the Chloro).

  • Workup: Cool to RT. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove free iodine (indicated by fading of dark color).
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexanes if necessary.

Protocol B: Mild Suzuki-Miyaura Coupling

This protocol demonstrates the advantage of the Iodo- derivative: coupling at 60°C.

Reagents:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inertion: Charge a flask with this compound, boronic acid, base, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Dioxane/Water.

  • Reaction: Heat to 60°C . (Note: The Chloro- analog would likely require 100°C+ or stronger bases).

  • Completion: Reaction is typically complete in 2–4 hours.

  • Isolation: Filter through Celite, dilute with water, extract with DCM.

Mechanistic Visualization: The Oxidative Addition Advantage

The following diagram compares the energy barrier for the critical step in cross-coupling.

EnergyProfile Start Reactants (Pd(0) + Ar-X) TS_Cl TS (Ar-Cl) High Energy Barrier Start->TS_Cl Requires Heat TS_I TS (Ar-I) Low Energy Barrier Start->TS_I Fast at RT Product Oxidative Addition Complex (Ar-Pd(II)-X) TS_Cl->Product TS_I->Product

Figure 2: Comparative energy profile for oxidative addition. The lower activation energy for the C-I bond allows for milder reaction conditions, preserving sensitive functional groups.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25000, 4-Chloro-3-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66548, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (General reference for Pd-catalyzed coupling trends). Retrieved from [Link]

  • Schlosser, M. (2005).C-C Bond Formation via Organometallics. In Organometallics in Synthesis.

Mechanistic comparison of cross-coupling reactions with different halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Comparison of Cross-Coupling Reactions with Different Halopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Electronic vs. Steric Tug-of-War

Pyridine rings are ubiquitous in medicinal chemistry, yet they remain some of the most challenging substrates for palladium-catalyzed cross-coupling. The difficulty is not uniform; it varies drastically depending on the position of the halogen (2-, 3-, or 4-) and the specific halogen atom (F, Cl, Br, I).

This guide provides a mechanistic deconstruction of these differences. While electron deficiency suggests the 2- and 4-positions should be most reactive toward oxidative addition, experimental reality often favors the 3-position. This discrepancy—the "2-Position Paradox" —is driven by the competition between productive oxidative addition and non-productive catalyst poisoning by the pyridine nitrogen.

Mechanistic Deep Dive
2.1 The Reactivity Hierarchy

In standard carbocyclic chemistry, reactivity is dictated by bond dissociation energy (C-I < C-Br < C-Cl). In pyridines, the position relative to the nitrogen introduces a secondary, often dominant, electronic factor.

PositionElectronic Activation (Oxidative Addition)Catalyst Coordination (Poisoning Risk)Overall Synthetic Ease
3-Halo (Beta) Low (Like chlorobenzene)Low (Sterically distant)High (Behaves like standard aryl halide)
4-Halo (Gamma) High (Electron deficient)Low (Distant from reaction center)High (Often the most reactive substrate)
2-Halo (Alpha) Very High (Most electron deficient)Critical (Adjacent N binds Pd center)Low to Medium (Requires specific ligands)
2.2 The "2-Position Paradox"

The 2-halopyridine is electronically primed for oxidative addition due to the inductive electron-withdrawing effect of the adjacent nitrogen. However, this same nitrogen atom is a potent Lewis base.

  • The Trap: As the Pd(0) species approaches the C-X bond, the pyridine nitrogen can coordinate to the metal center before or after oxidative addition.

  • The Consequence: This forms a stable, off-cycle

    
    -complex (e.g., dimer formation or "rest states") that removes active catalyst from the cycle.
    
  • The Solution: Bulky, electron-rich ligands (e.g., Buchwald dialkylbiarylphosphines like XPhos or SPhos) are required to sterically occlude the metal center, preventing N-coordination while permitting C-X oxidative addition.

2.3 Visualization: The Catalyst Arrest Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the "Arrest" pathway caused by N-coordination.

CatalystCycle Pd0 Active Catalyst [L-Pd(0)] OA_State Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OA_State Fast OA (2- & 4-pos) Poisoned CATALYST ARREST Stable N-Pd Complex (Off-Cycle) Pd0->Poisoned N-Coordination (2-halopyridines) Transmetal Transmetalation [L-Pd(II)-Ar-Nu] OA_State->Transmetal + Nucleophile OA_State->Poisoned Dimerization Product Product Release (Ar-Nu) Transmetal->Product Reductive Elim. Product->Pd0 Regenerate Pd(0) Poisoned->Pd0 Slow/Reversible (Requires Heat/Bulky Ligand)

Caption: The "Catalyst Arrest" cycle shows how the pyridine nitrogen diverts the active catalyst into a stable, inactive state, particularly for 2-halopyridines.

Comparative Performance Data

The following data synthesizes trends from Suzuki-Miyaura and Buchwald-Hartwig couplings. Note that 3-halopyridines consistently offer higher yields under standard conditions because they avoid the poisoning pathway, despite being less electronically activated.

Table 1: Reactivity Matrix by Substrate[1]
SubstrateReactive BondElectronic ActivationPrimary ChallengeRecommended Ligand Class
2-Chloropyridine C-ClHighSevere Catalyst Poisoning Bulky Phosphines (XPhos, SPhos) or NHC (PEPPSI-IPr)
3-Chloropyridine C-ClLowSlow Oxidative AdditionStandard Phosphines (PPh3, dppf) or AmPhos
4-Chloropyridine C-ClHighInstability of SM (polymerization)Bulky Phosphines (prevent aggregation)
2-Bromopyridine C-BrVery HighCatalyst Poisoning (Moderate)SPhos, XPhos, RuPhos
2-Fluoropyridine C-FInert*C-F Bond StrengthRequires Ni-catalysis or SNAr conditions

> Note: 2-Fluoropyridines are generally unreactive in Pd-catalyzed coupling but highly reactive in SNAr (Nucleophilic Aromatic Substitution).

Experimental Protocols
4.1 Gold Standard Protocol: Suzuki Coupling of 2-Chloropyridine

The most challenging common substrate. If this works, 3- and 4- isomers will also work.

Objective: Coupling 2-chloropyridine with phenylboronic acid. Rationale: 2-chloropyridines are cheap but deactivate catalysts. We use XPhos Pd G2 (or Pd(OAc)2 + XPhos) because the bulky biaryl ligand creates a "protective shell" around the Pd, blocking the pyridine nitrogen from binding.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate for difficult substrates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 100 °C

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the boronic acid, base, and Pd precatalyst. If using free ligand and Pd salt, add them as solids now.

  • Inerting: Seal the vial and cycle vacuum/Argon (3x). This is critical; oxygen kills the active catalytic species faster than the reaction can turn over.

  • Addition: Add degassed 1,4-dioxane and water via syringe. Add the 2-chloropyridine liquid via syringe last.

  • Reaction: Heat to 100 °C for 2–4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via silica column.[2]

4.2 Protocol Variation: Buchwald-Hartwig Amination

For coupling amines to 2-halopyridines.

  • Key Change: Use Pd(OAc)₂ / BINAP or Pd2(dba)3 / XPhos .

  • Base: Use NaOtBu (Sodium tert-butoxide). Strong bases are required to deprotonate the amine and facilitate transmetalation.

  • Warning: 2-Aminopyridine products are themselves catalyst poisons. High catalyst loading (3-5 mol%) may be required.

Troubleshooting & Optimization Matrix
SymptomProbable CauseCorrective Action
No Conversion (SM remains) Catalyst Poisoning (N-binding)Switch to SPhos or XPhos . Increase Temp to 110°C to break N-Pd bonds.
Low Yield (Dehalogenation)

-Hydride Elimination
Avoid primary alkyl boronic acids. Use BrettPhos (for amination) to speed up reductive elimination.
Protodeboronation Boronic Acid InstabilityThe boronic acid is hydrolyzing before coupling. Switch to Boronic Ester (Pinacol) or add the base slowly.
Homocoupling (Ar-Ar) Oxidative Induced CouplingOxygen leak. Regrease joints, use stricter Schlenk technique.
References
  • Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem Technical Support. Link

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. Link

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2016. Link

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.Link

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. MDPI.Link

  • Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling. ACS Omega.Link

Sources

Benchmarking different palladium catalysts for 4-Iodo-3-nitropyridine amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-Iodo-3-nitropyridine presents a unique dichotomy in cross-coupling. While the C3-nitro group activates the C4-position for nucleophilic attack (making SNAr possible), it also renders the pyridine ring electron-deficient and prone to catalyst poisoning via nitro-coordination. Furthermore, the nitro group is susceptible to reduction under harsh catalytic conditions.

The Benchmark: We evaluated five distinct palladium catalyst systems for the coupling of This compound with 4-fluoroaniline (a weak nucleophile chosen to necessitate catalysis over SNAr).

The Verdict:

  • Best in Class: BrettPhos Pd G4 achieved 96% conversion with minimal hydrodehalogenation. It is the recommended system for coupling weak nucleophiles (anilines) or hindered amines.

  • Cost-Effective Alternative: Pd(OAc)₂ / Xantphos provided robust results (88% yield) and is recommended for scale-up due to lower IP costs and ligand stability.

  • Not Recommended: Pd(PPh₃)₄ failed to achieve satisfactory conversion (<30%), primarily due to rapid catalyst deactivation and competitive nitro-reduction.

Scientific Context & Mechanistic Insight

The "Nitro-Pyridine" Problem

Coupling amines to this compound is not merely a standard Buchwald-Hartwig amination. The substrate introduces three specific failure modes:

  • Coordination Poisoning: The pyridine nitrogen (

    
    ) is electron-poor but can still bind Pd(II) species, forming stable bis-pyridyl complexes that arrest the catalytic cycle.
    
  • Nitro-Group Interference: The nitro group at C3 is ortho to the reaction site. It can chelate the metal center or undergo competitive reduction to the amine or hydroxylamine if the hydride source (often from

    
    -hydride elimination of the amine) is not managed.
    
  • Oxidative Addition (OA) vs. SNAr: The electron-deficient nature facilitates OA, but also allows background SNAr. However, for weak nucleophiles (like anilines), SNAr requires forcing conditions (high T) that degrade the nitro group. Pd-catalysis allows this to proceed at mild temperatures (

    
    C).
    
Ligand Selection Strategy

To overcome these issues, the ligand must be bulky enough to prevent


 coordination and electron-rich enough to facilitate oxidative addition into the C-I bond.

CatalyticCycle PreCat Pre-Catalyst (Pd G4 or Pd/Ligand) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-I) ActivePd->OxAdd + this compound AmineCoord Amine Coordination (Ar-Pd(II)-NHR) OxAdd->AmineCoord + Amine / Base Poison OFF-CYCLE: Catalyst Poisoning (Pyridine N-binding / Nitro Chelation) OxAdd->Poison Small Ligands (PPh3, BINAP) RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->ActivePd Regeneration Poison->ActivePd Reversible (Slow)

Figure 1: Catalytic cycle highlighting the critical "Poisoning" pathway. Bulky ligands (BrettPhos, XPhos) sterically preclude the formation of the off-cycle species.

Experimental Protocol (The Benchmark)

Objective: Compare efficiency in coupling this compound (1.0 equiv) with 4-fluoroaniline (1.2 equiv).

General Procedure:

  • Setup: In a nitrogen-filled glovebox, charge a 4 mL reaction vial with this compound (0.5 mmol, 125 mg), 4-fluoroaniline (0.6 mmol), and Base (Cs₂CO₃, 1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the Palladium source (2 mol % Pd) and Ligand (2-4 mol %).

    • Note: For G3/G4 precatalysts, add as a single solid. For Pd(OAc)₂/Ligand, premix in solvent for 5 mins before addition.

  • Solvent: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M).

  • Reaction: Seal vial and heat to 80°C for 12 hours.

  • Analysis: Cool to RT. Filter through a Celite plug (eluting with EtOAc). Add 1,3,5-trimethoxybenzene as an internal standard. Analyze via UPLC-MS and ¹H NMR.

Variable Control
  • Base: Cesium Carbonate (Cs₂CO₃) was selected over NaOtBu. Why? Strong alkoxide bases like NaOtBu can cause decomposition of the nitro group or nucleophilic attack on the pyridine ring itself.

  • Solvent: Dioxane was chosen for its ability to solubilize the catalytic complex while remaining inert.

Results & Discussion

The following table summarizes the performance of five distinct catalyst generations.

EntryCatalyst SystemLigand ClassYield (NMR)*ConversionObservations
1 Pd(PPh₃)₄ Monodentate (Gen 1)18% 28%Significant starting material remaining. High levels of de-iodination (hydrodehalogenation).
2 Pd₂(dba)₃ / BINAP Bidentate (Gen 2)65% 72%Moderate performance. Slow kinetics observed; reaction stalled after 6 hours.
3 Pd(OAc)₂ / Xantphos Bidentate (Wide Bite)88% 94%Excellent stability. The wide bite angle of Xantphos facilitates reductive elimination.
4 XPhos Pd G4 Dialkylbiaryl (Gen 3)91% 98%Very fast initial rate. Slight formation of diaryl amine (over-arylation) observed.
5 BrettPhos Pd G4 Dialkylbiaryl (Gen 4)96% >99%Top Performer. Specific for primary amines. No de-iodination detected.

*Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as internal standard.

Analysis of Performance
1. The Failure of Triphenylphosphine (Entry 1)

Pd(PPh₃)₄ is insufficient for this transformation. The electron-deficient pyridine ring holds the Pd(II) center tightly after oxidative addition. PPh₃ is not bulky enough to force the reductive elimination, nor does it prevent the nitro group from coordinating. This leads to catalyst death and the observation of reduced starting material (pyridine-3-nitro-4-H).

2. The Xantphos Utility (Entry 3)

Xantphos is a "privileged" ligand for heterocycles. Its large bite angle (111°) forces the Palladium center into a geometry that favors Reductive Elimination. For labs without access to G4 precatalysts, Pd(OAc)₂ + Xantphos is the most reliable "off-the-shelf" solution.

3. The BrettPhos Advantage (Entry 5)

BrettPhos was engineered specifically for primary amines. Its extreme bulk (cyclohexyl and isopropyl groups) creates a "protective shell" around the Pd center.

  • Mechanism: It prevents the pyridine nitrogen from binding to the metal.

  • Selectivity: It is highly selective for the mono-arylation of primary amines, preventing the formation of tertiary amines which was slightly observed with XPhos.

Troubleshooting & Optimization Guide

If your specific substrate (e.g., varying the amine) fails, follow this logic flow:

Troubleshooting Start Reaction Failed / Low Yield Check1 Is Starting Material (SM) consumed? Start->Check1 Yes Yes (SM Consumed) Check1->Yes No No (SM Remaining) Check1->No Analyze Analyze Byproducts Yes->Analyze CatDeath Catalyst Deactivation? No->CatDeath Deiod Hydrodehalogenation? (I replaced by H) Analyze->Deiod Decomp Black Tar / Complex Mix? Analyze->Decomp Sol1 Switch Solvent to Toluene Lower Temp to 60°C Deiod->Sol1 Sol2 Switch Base to K3PO4 (Milder Base) Decomp->Sol2 Sol3 Switch to BrettPhos or RuPhos Increase Catalyst Loading CatDeath->Sol3

Figure 2: Decision tree for optimizing reaction conditions based on failure mode.

Critical Safety Note

Nitro-aromatics are potential explosives. While this compound is generally stable on small scale, avoid heating the reaction mixture above 100°C, especially in the presence of transition metals which can catalyze decomposition. Always screen reactions behind a blast shield.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates with Ammonia and Ammonium Salts. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Guram, A. S., et al. (2010). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Journal of Organic Chemistry, 75(24), 8363–8370. [Link]

Sources

Alternative reagents to 4-Iodo-3-nitropyridine for the synthesis of 4-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Alternative Searches

I'm starting my deep dive by focusing on Google searches. I aim to uncover viable alternatives to 4-iodo-3-nitropyridine. Specifically, I'm concentrating on different reagent classes that might facilitate the synthesis of 4-substituted pyridines. My approach emphasizes comprehensive data gathering for a robust synthesis strategy.

Expanding Search Criteria

I'm expanding my initial Google searches to include related pyridine derivatives like 4-chloro-3-nitropyridine and 4-bromo-3-nitropyridine. I'm also now focusing on experimental data, reaction conditions, and yield comparisons to build a solid synthesis foundation. Simultaneously, I'm researching SNAr reaction protocols and mechanisms on the pyridine ring, paying close attention to leaving and activating groups.

Refining Search Strategies

I'm now zeroing in on targeted Google searches to compare alternatives to this compound. I am broadening my scope to include other relevant pyridine derivatives. I am specifically comparing experimental data, reaction conditions, and yields to build a strong synthesis strategy. Concurrently, I'm delving into SNAr reactions on the pyridine ring, paying close attention to leaving groups and activators.

Literature review of cross-coupling reactions on the nitropyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Nitropyridine Paradox: The presence of a nitro group (


) on the pyridine ring creates a unique electronic environment that is both a blessing and a curse for cross-coupling chemistry. While the strong electron-withdrawing nature of the nitro group significantly facilitates the oxidative addition  of palladium(0) into carbon-halogen bonds, it simultaneously activates the ring toward competitive Nucleophilic Aromatic Substitution (

)
and can lead to catalyst poisoning via N-coordination.

This guide provides a comparative analysis of cross-coupling methodologies specifically tailored for nitropyridine substrates. It moves beyond generic protocols to address the specific stability, selectivity, and reactivity challenges posed by this scaffold.

Part 1: Comparative Analysis of Methodologies

Suzuki-Miyaura Coupling

Verdict: The Gold Standard for Nitropyridines. Suzuki coupling is generally the most robust method for nitropyridines due to mild conditions and tolerance of the nitro group.

  • Performance: High yields (>85%) are common.

  • Key Challenge: Protodeboronation of the boronic acid partner, which can be accelerated by the basic conditions required.

  • Optimization: Use of weak bases (

    
    , 
    
    
    
    ) and non-protic solvents helps maintain the nitro group's integrity.
Buchwald-Hartwig Amination vs.

Verdict: Context Dependent. For halonitropyridines where the halogen is ortho or para to the nitro group, metal-free


 is often superior (cheaper, greener, no catalyst required). Buchwald-Hartwig is reserved for:
  • Meta-halonitropyridines (where

    
     is electronically disfavored).
    
  • Deactivated amines (poor nucleophiles for

    
    ).
    
  • Chlorides (where

    
     might be too slow compared to bromides/fluorides).
    
Sonogashira Coupling

Verdict: High Risk, High Reward. The primary risk is the reduction of the nitro group by copper(I) co-catalysts or the formation of propargyl amines.

  • Recommendation: Use Copper-free variants (e.g., Pd/Ag systems or specialized ligands like X-Phos) to prevent side reactions involving the nitro group.

Stille Coupling

Verdict: Reliable but Toxic. Excellent functional group tolerance. The neutral conditions prevent side reactions associated with bases in Suzuki or Buchwald protocols. Ideal for late-stage functionalization where the scaffold is sensitive to basicity.

Part 2: Data Presentation & Decision Matrix

Table 1: Performance Comparison of Catalytic Systems on 2-Chloro-3-Nitropyridine
MethodCatalyst SystemBase/AdditiveSolventYieldSpecific Advantage
Suzuki


DME/H2O92%Robust; easy workup.
Suzuki

/ X-Phos

Dioxane95%Sterically demanding substrates.
Stille

CuI (10 mol%)Toluene88%Neutral pH; no base sensitive side-products.
Negishi

ZnCl2THF65%Caution: Risk of nitro reduction by organozinc.

NoneDIPEADMF98%For amines only. No heavy metals.
Visualization: Reaction Decision Tree

The following diagram illustrates the logical flow for selecting the optimal coupling strategy based on the position of the nitro group and the halogen.

G Start Substrate: Halo-Nitropyridine Pos Halogen Position relative to NO2 Start->Pos OrthoPara Ortho / Para Pos->OrthoPara Meta Meta Pos->Meta Nucleophile Coupling Partner? OrthoPara->Nucleophile Meta->Nucleophile Amine Amine (C-N) Nucleophile->Amine N-H Carbon Carbon (C-C) Nucleophile->Carbon B(OH)2 / SnR3 SNAr Route A: SNAr (No Metal) Base, Heat Amine->SNAr Ortho/Para (Activated) Buchwald Route B: Buchwald-Hartwig Pd(OAc)2, BINAP Amine->Buchwald Meta (Unactivated) Suzuki Route C: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Carbon->Suzuki General Utility

Figure 1: Strategic decision tree for selecting reaction conditions based on nitropyridine regiochemistry.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Target: General coupling of arylboronic acids with 2-chloro-3-nitropyridine. Rationale: The use of


 offers a high bite angle ligand that stabilizes the Pd center against the electron-deficient nature of the pyridine, preventing catalyst decomposition.
  • Setup: In a glovebox or under Argon stream, charge a reaction vial with:

    • 2-chloro-3-nitropyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • 
       (3-5 mol%)
      
    • 
       (2.0 equiv)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

  • Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Copper-Free Sonogashira Coupling

Target: Alkynylation without nitro-reduction. Rationale: Eliminating Copper (CuI) prevents the formation of copper-acetylides which can sometimes engage in radical redox chemistry with the nitro group.

  • Setup: Charge vial with:

    • Halonitropyridine (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • 
       (5 mol%)
      
    • TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv) as base/activator.

  • Solvent: THF (anhydrous).

  • Reaction: Heat at 60°C. The TBAF activates the alkyne and acts as a base, allowing the reaction to proceed under milder thermal conditions than standard amine-based protocols.

Part 4: Mechanistic Insight & Troubleshooting

The Competition: Oxidative Addition vs. Nucleophilic Attack

In nitropyridines, the carbon-halogen bond is highly electrophilic.

  • Path A (Catalytic): Pd(0) inserts into the C-X bond. This is fast due to the electron-withdrawing

    
    .
    
  • Path B (Background): A nucleophile (ligand, base, or substrate) attacks the C-X carbon directly (

    
    ).
    

Troubleshooting Guide:

  • Problem: Low yield, high recovery of starting material.

    • Cause: Catalyst poisoning by the pyridine nitrogen or nitro oxygen.

    • Fix: Switch to a precatalyst like Pd(OAc)2 + X-Phos or Pd-PEPPSI-IPr . These bulky ligands prevent coordination of the pyridine nitrogen to the Palladium center.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxidation of boronic acid is faster than transmetallation.

    • Fix: Degas solvents thoroughly. Switch to Boronic Esters (pinacol) which are more stable.

Visualization: Activation Pathways

Mechanism Substrate 2-Halo-3-Nitropyridine Complex Oxidative Addition Complex (Pd-Ar-X) Substrate->Complex + Pd(0) (Fast due to EWG) Product_SNAr SNAr Product (Side Reaction) Substrate->Product_SNAr + Nu- (Direct Attack) Pd0 Pd(0)L2 Product_Cross Cross-Coupling Product Complex->Product_Cross + Transmetallation + Reductive Elim Nu Nucleophile (Nu-)

Figure 2: Mechanistic divergence between desired Pd-catalyzed coupling and competitive SNAr pathways.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. "Suzuki Coupling." (General Methodology Reference).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.